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Foundational

Fensulfothion Sulfone-d10: Structural Profiling and Self-Validating Analytical Workflows

An In-Depth Technical Guide for Mass Spectrometry and Toxicological Research Executive Summary As analytical methodologies in toxicology and environmental science evolve, the demand for absolute precision in residue quan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Mass Spectrometry and Toxicological Research

Executive Summary

As analytical methodologies in toxicology and environmental science evolve, the demand for absolute precision in residue quantification necessitates the use of Stable Isotope-Labeled Internal Standards (SIL-IS). Fensulfothion sulfone is a highly toxic, persistent oxidative metabolite of the organophosphate insecticide fensulfothion[1]. Accurately quantifying this metabolite in complex biological or environmental matrices is notoriously difficult due to matrix-induced ion suppression.

As an application scientist, I rely on Fensulfothion sulfone-d10 to engineer self-validating LC-MS/MS workflows. By incorporating this deuterated analog, we can actively monitor and mathematically correct for extraction inefficiencies and ionization variability, ensuring absolute quantitative integrity.

Metabolic Context and Target Significance

Fensulfothion is rapidly absorbed and metabolized in biological systems and the environment. The parent compound undergoes oxidative desulfuration and thioether oxidation, primarily mediated by Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMO), to form fensulfothion sulfone and fensulfothion oxon sulfone. Because the parent compound is transient, fensulfothion sulfone serves as a critical, stable biomarker for exposure assessment.

MetabolicPathway A Fensulfothion (Parent Organophosphate) B Fensulfothion Oxon (Oxidative Desulfuration) A->B CYP450 C Fensulfothion Sulfone (Thioether Oxidation) A->C FMO / CYP450 D Fensulfothion Oxon Sulfone (Dual Oxidation) B->D FMO C->D CYP450

Metabolic oxidation pathway of fensulfothion into its sulfone and oxon derivatives.

Chemical Structure & Isotopic Fidelity

The structural design of a SIL-IS dictates its reliability. In Fensulfothion sulfone-d10, the ten deuterium atoms are specifically incorporated into the two ethyl groups (O,O-diethyl-d10)[2].

The Causality of Deuterium Placement: Placing the deuterium on the aliphatic ethyl chains rather than the aromatic ring ensures that the carbon-deuterium (C-D) bonds remain highly stable. If deuterium were placed near the electron-withdrawing sulfone group or on the aromatic ring, the molecule would be highly susceptible to hydrogen-deuterium (H/D) exchange in protic solvents (like water or methanol) during extraction. The stable D10 modification provides a mass shift of +10 Da[3], which completely clears the natural isotopic envelope (M+1, M+2) of the native compound, eliminating spectral crosstalk in the mass spectrometer.

Quantitative Data: Comparative Physicochemical Profiling

The following table summarizes the structural and physical properties of the native analyte versus its deuterated internal standard, compiled from authoritative chemical databases[1][3][4][5][6].

PropertyFensulfothion Sulfone (Native)Fensulfothion Sulfone-d10 (SIL-IS)
CAS Number 14255-72-2[4]2732982-58-8[6]
Molecular Formula C₁₁H₁₇O₅PS₂[4]C₁₁H₇D₁₀O₅PS₂[3]
Molecular Weight 324.35 g/mol [4]334.42 g/mol [3]
Physical State Low-Melting Solid[1]Low-Melting Solid
Melting Point 44 °C[5]~44 °C
Density ~1.20 g/cm³[1]~1.20 g/cm³
Water Solubility 116 mg/L (at 30 °C)[1]Similar to native
Flash Point 211 °C[5]211 °C

Physicochemical Properties & Handling Causality

Understanding the physical properties of fensulfothion sulfone is critical for designing robust extraction protocols:

  • Solubility Dynamics: The compound exhibits moderate water solubility (116 mg/L) but is highly soluble in organic solvents like chloroform and methanol[1]. This amphiphilic nature dictates the use of a biphasic extraction system (like QuEChERS) to partition the analyte effectively into an organic phase.

  • Thermal Stability: With a melting point of 44 °C[5], the compound is a low-melting solid that can degrade under extreme heat. Therefore, GC-MS analysis often requires careful temperature programming, making LC-MS/MS the preferred, gentler analytical modality.

Self-Validating Analytical Methodology

To achieve authoritative, reproducible results, I employ a self-validating LC-MS/MS protocol. By using Fensulfothion sulfone-d10, every sample acts as its own internal control.

AnalyticalWorkflow S1 Sample Matrix (Tissue/Soil) S2 Spike SIL-IS (Fensulfothion sulfone-d10) S1->S2 S3 Extraction (QuEChERS) S2->S3 S4 LC-MS/MS (MRM Mode) S3->S4 S5 Data Analysis (Ratio: Native/D10) S4->S5

Self-validating LC-MS/MS workflow utilizing Fensulfothion sulfone-d10 as an internal standard.

Step-by-Step LC-MS/MS Protocol

Step 1: Matrix Aliquoting and SIL-IS Spiking

  • Action: Aliquot 1.0 g of homogenized sample matrix into a 50 mL centrifuge tube. Immediately spike with 50 µL of a 1 µg/mL Fensulfothion sulfone-d10 working solution.

  • Causality: Introducing the SIL-IS before any solvent interacts with the matrix ensures that the d10 standard undergoes the exact same degradation, matrix binding, and recovery losses as the native analyte.

Step 2: QuEChERS Extraction

  • Action: Add 10 mL of LC-MS grade Acetonitrile. Vortex for 1 minute. Add QuEChERS partitioning salts (4g MgSO4, 1g NaCl). Shake vigorously for 5 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Causality: Acetonitrile aggressively denatures matrix proteins and extracts the moderately polar sulfone. The anhydrous MgSO4 drives an exothermic reaction that forces water out of the organic phase, while NaCl optimizes the phase separation, pushing the analyte entirely into the acetonitrile layer.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid).

  • Causality: The C18 stationary phase effectively retains the non-polar aromatic and diethyl moieties. Because the d10 standard is chemically identical to the native compound, they co-elute perfectly. This co-elution guarantees that both compounds experience the exact same ion suppression or enhancement in the Electrospray Ionization (ESI) source.

Step 4: MRM Mass Spectrometry

  • Action: Operate the triple quadrupole MS in positive ESI mode. Monitor Multiple Reaction Monitoring (MRM) transitions:

    • Native: m/z 325.1 →[Target Product Ion]

    • D10: m/z 335.1 → [Target Product Ion]

  • Causality: The +10 Da mass shift completely isolates the SIL-IS signal from the native analyte's natural isotopic distribution, providing absolute specificity[3].

Step 5: Data Validation (The Self-Validating Mechanism)

  • Action: Quantify the concentration using the peak area ratio of Native / D10 against a calibration curve.

  • Causality: If matrix effects suppress the MS signal by 50%, both the native and d10 signals drop by exactly 50%. Their ratio remains perfectly constant, automatically validating the accuracy of the calculated concentration regardless of matrix variability.

Conclusion

The integration of Fensulfothion sulfone-d10 into toxicological workflows is not merely a procedural enhancement; it is a fundamental requirement for scientific integrity. By understanding the physicochemical causality behind its structural design—specifically the stable deuteration of the diethyl moiety—researchers can deploy self-validating protocols that neutralize matrix effects and deliver uncompromised quantitative accuracy.

References

  • PubChem - NIH. Fensulfothion sulfone | C11H17O5PS2 | CID 26595. Retrieved from:[Link]

  • CPAchem. Safety data sheet - CPAChem (Fensulfothion-sulfone). Retrieved from:[Link]

  • INCHEM. 239. Fensulfothion (WHO Pesticide Residues Series 2). Retrieved from:[Link]

Sources

Exploratory

High-Fidelity Isotope Dilution Mass Spectrometry: Isotopic Purity Specifications for Fensulfothion Sulfone-d10 Standards

Introduction: The Matrix Effect Dilemma In modern multiresidue pesticide analysis, the extraction of target analytes from complex environmental and food matrices (e.g., soil, citrus, grains) inevitably co-extracts endoge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Matrix Effect Dilemma

In modern multiresidue pesticide analysis, the extraction of target analytes from complex environmental and food matrices (e.g., soil, citrus, grains) inevitably co-extracts endogenous compounds. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these co-eluting matrix components compete with the target analyte for available charge in the Electrospray Ionization (ESI) source, leading to unpredictable signal suppression or enhancement 1[1].

To neutralize this phenomenon, Isotope Dilution Mass Spectrometry (IDMS) is employed 2[2]. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as fensulfothion sulfone-d10 —prior to sample preparation, the native analyte and its deuterated counterpart experience identical extraction recoveries and ionization conditions. Because the mass spectrometer can differentiate them by mass-to-charge ratio (m/z), the ratio of their signals remains constant, intrinsically canceling out the matrix effect.

Chemical & Structural Profiling

Fensulfothion sulfone is a highly toxic organophosphorus metabolite. Its deca-deuterated analog, fensulfothion sulfone-d10, is engineered by replacing ten hydrogen atoms with deuterium on the two ethoxy groups attached to the phosphorothioate center3[3].

Table 1: Physicochemical and Mass Spectrometric Parameters
ParameterFensulfothion Sulfone (Native)Fensulfothion Sulfone-d10 (SIL-IS)
CAS Number 14255-72-22732982-58-8
Molecular Formula C₁₁H₁₇O₅PS₂C₁₁H₇D₁₀O₅PS₂
Molecular Weight 324.35 g/mol 334.42 g/mol
Deuteration Sites N/AEthoxy groups (-OC₂D₅)
Precursor Ion [M+H]⁺ m/z 325.0m/z 335.1
Primary MRM Transition 325.0 → 268.9335.1 → 271.0*

*Theoretical transition based on the analogous neutral loss of deuterated ethylene.4[4], 5[6].

The Causality of Isotopic Purity Specifications

As a Senior Application Scientist, I cannot overstate the importance of utilizing ISO 17034 certified reference materials with an isotopic purity exceeding 99.0% 7[7]. The rigorous specification of fensulfothion sulfone-d10 is driven by two mechanistic realities:

1. Bypassing the Natural Isotopic Envelope: Fensulfothion sulfone contains two sulfur atoms. The natural isotopic abundance of ³⁴S is approximately 4.2% per atom, generating a prominent M+2 and a non-negligible M+4 isotopic envelope. If a +3 or +4 Da SIL-IS were used, the heavy isotopic tail of the native analyte would bleed into the internal standard's detection channel. The deca-deuteration (+10 Da) provides absolute mass clearance, ensuring zero cross-talk between the m/z 325.0 (native) and m/z 335.1 (SIL-IS) precursor ions.

2. The Danger of D0 Contamination: If the fensulfothion sulfone-d10 standard contains even 0.5% of the D0 (unlabeled) isotopologue, spiking the sample at a routine concentration of 50 µg/kg will introduce 0.25 µg/kg of the native analyte directly into the sample. In trace analysis where the Limit of Quantitation (LOQ) is 10 µg/kg (0.01 mg/kg) 5[5], this D0 contamination directly erodes the signal-to-noise ratio, causing a positive bias and potential regulatory failure.

Isotopic_Purity IS Fensulfothion Sulfone-d10 Spiked at 50 µg/kg HighP >99% Isotopic Purity (ISO 17034 Certified) IS->HighP LowP <98% Isotopic Purity (Contains D0 Unlabeled) IS->LowP Acc No Signal at m/z 325.0 Accurate Trace Analysis HighP->Acc Err False Signal at m/z 325.0 Overestimation of Analyte LowP->Err

Logical flow demonstrating the impact of isotopic purity on trace analyte quantification.

Experimental Protocol: Self-Validating IDMS Workflow

To ensure absolute data integrity, the analytical workflow must be self-validating. This is achieved by running a "Zero-Matrix IS Blank" prior to the analytical batch to empirically prove the absence of D0 interference.

Step 1: Isotopic Purity Verification (Zero-Matrix IS Blank)
  • Action: Prepare a solvent blank (e.g., 50:50 Acetonitrile:Water). Spike with Fensulfothion sulfone-d10 at the intended working concentration (e.g., 50 µg/L).

  • Analysis: Analyze via LC-MS/MS, monitoring the native transition (325.0 → 268.9).

  • Self-Validation Criterion: The peak area in the native channel must be <0.1% of the IS channel. If a peak appears at the native retention time exceeding this threshold, the standard lot is compromised and must be rejected.

Step 2: Sample Hydration & QuEChERS Extraction
  • Action: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. For dry matrices (e.g., soil), hydrate with 10 mL of HPLC-grade water 8[8].

  • Spiking: Add 100 µL of 1 µg/mL Fensulfothion sulfone-d10 before extraction.

  • Extraction: Add 10 mL of Acetonitrile and QuEChERS extraction salts (4g MgSO₄, 1g NaCl). Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

Step 3: LC-MS/MS Acquisition (tMRM)
  • Action: Inject the supernatant into an LC-MS/MS system equipped with a C18 column.

  • Detection: Utilize triggered Multiple Reaction Monitoring (tMRM). Set the primary transitions for the Native (325.0 → 268.9) and the IS (335.1 → 271.0).

  • Causality: When the primary native transition exceeds a predefined abundance threshold, the system automatically triggers secondary qualifier transitions (e.g., 325.0 → 191.0) to confirm molecular identity without sacrificing primary dwell time 5[6].

Step 4: Matrix-Compensated Data Processing
  • Action: Calculate the target concentration using the internal standard response ratio: Concentration = (Area_Native / Area_IS) × (Conc_IS / Response_Factor).

  • Causality: Because the native and D10 analytes co-elute perfectly, the ratio intrinsically cancels out any matrix-induced ion suppression occurring in the ESI source.

IDMS_Workflow S1 1. Pre-Extraction Spiking Add SIL-IS to Raw Matrix S2 2. QuEChERS Extraction Accounts for Recovery Loss S1->S2 S3 3. LC-MS/MS Co-elution Identical Ion Suppression S2->S3 S4 4. tMRM Signal Extraction Separate m/z 325.0 & 335.1 S3->S4 S5 5. Absolute Quantification Ratio: Area(Native) / Area(IS) S4->S5

Step-by-step Isotope Dilution Mass Spectrometry workflow for matrix effect compensation.

Conclusion

The deployment of fensulfothion sulfone-d10 as a stable isotope-labeled internal standard is non-negotiable for the rigorous quantification of fensulfothion residues in complex matrices. However, the analytical integrity of this IDMS workflow is entirely dependent on the isotopic purity of the standard. By enforcing strict >99.0% isotopic purity specifications 9[9] and implementing self-validating zero-matrix blanks, laboratories can confidently eliminate matrix effects without introducing D0 contamination bias.

References

  • LGC Standards. "Fensulfothion Sulfone-d10 | LGC Standards." 9

  • Pharmaffiliates. "Chemical Name : Fensulfothion Sulfone-d10 | Pharmaffiliates." 3

  • Grupo Biomaster. "Reference materials for food and environmental analysis - Grupo Biomaster." 7

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." 5

  • MDPI. "Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry."1

  • NIH. "Isotope Dilution Mass Spectrometry for the Quantification of Sulfane Sulfurs."2

  • DiVA Portal. "Pesticide Screening Method with UPLC-MS/MS." 4

  • ACS Publications. "Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation." 8

Sources

Foundational

Fensulfothion sulfone-d10 CAS number and safety data sheet (SDS)

An In-Depth Technical Guide to Fensulfothion Sulfone-d10 for Advanced Research Introduction: Understanding Fensulfothion and Its Metabolites Fensulfothion is an organothiophosphate insecticide and nematicide known for it...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Fensulfothion Sulfone-d10 for Advanced Research

Introduction: Understanding Fensulfothion and Its Metabolites

Fensulfothion is an organothiophosphate insecticide and nematicide known for its high toxicity.[1] Its mode of action, like other organophosphates, involves the inhibition of the acetylcholinesterase (AChE) enzyme, which is critical for nerve function in both insects and mammals.[1][2] The environmental and biological fate of Fensulfothion is of significant concern to researchers due to its metabolic activation into more potent and persistent toxic compounds.[3] Upon absorption, Fensulfothion is rapidly metabolized through oxidative pathways, converting the parent compound into its oxygen analog (oxon) and its sulfone derivatives.[3] These metabolites exhibit even greater inhibitory effects on AChE than Fensulfothion itself.[3]

This guide focuses specifically on Fensulfothion sulfone and its deuterated isotopologue, Fensulfothion sulfone-d10. We will explore the chemical identity, analytical applications, and critical safety data for this compound, providing researchers, scientists, and drug development professionals with the essential technical information for its use.

Fensulfothion Sulfone-d10: The Gold Standard for Quantification

In the field of analytical chemistry, particularly for trace-level quantification in complex matrices like environmental or biological samples, the use of a reliable internal standard is paramount. An internal standard helps to correct for variations and potential errors that can occur during sample preparation, injection, and instrument analysis.[4][5]

Deuterated stable isotope-labeled (SIL) compounds, such as Fensulfothion sulfone-d10, are considered the "gold standard" for internal standards in mass spectrometry-based assays.[4] This is because their physicochemical properties are nearly identical to the non-labeled analyte of interest.[4][6] They co-elute during chromatography and experience similar ionization efficiency and matrix effects, but are distinguishable by their difference in mass-to-charge ratio (m/z).[4][6] This allows for highly accurate and precise quantification by correcting for analyte loss during sample workup and for signal suppression or enhancement in the mass spectrometer.[4][7]

Chemical Identification and CAS Numbers

Accurate identification of chemical compounds is crucial. The Chemical Abstracts Service (CAS) number is a unique identifier assigned to every chemical substance. While the deuterated standard is used for analysis, its safety profile is often extrapolated from the more extensively studied unlabelled compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Fensulfothion Sulfone-d10 2732982-58-8[8][9]C₁₁H₇D₁₀O₅PS₂334.42[8][9][10]
Fensulfothion Sulfone (unlabelled)14255-72-2[8][9][10]C₁₁H₁₇O₅PS₂324.35

Metabolic Transformation of Fensulfothion

The primary metabolic pathway for Fensulfothion in plants, animals, and soil involves oxidation.[3][11] The thioether group is oxidized to a sulfoxide, and subsequently to a sulfone. Concurrently, the phosphorothioate group (P=S) can be oxidized to a more potent phosphate ester (P=O), known as an oxon. This results in metabolites like Fensulfothion-oxon-sulfone.[3][12] The conversion to the sulfone is a critical activation step, increasing the compound's toxicity.

Fensulfothion Metabolism Fensulfothion Fensulfothion (Parent Compound) Sulfoxide Fensulfothion Sulfoxide Fensulfothion->Sulfoxide Oxidation Sulfone Fensulfothion Sulfone Sulfoxide->Sulfone Oxidation Oxon_Sulfone Fensulfothion Oxon Sulfone Sulfone->Oxon_Sulfone Oxidation (P=S to P=O)

Caption: Metabolic oxidation pathway of Fensulfothion.

Analytical Workflow: Quantification Using Fensulfothion Sulfone-d10

The following protocol outlines a generalized workflow for the quantitative analysis of Fensulfothion sulfone in a sample matrix using Fensulfothion sulfone-d10 as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol
  • Preparation of Standards:

    • Prepare a stock solution of unlabelled Fensulfothion sulfone and Fensulfothion sulfone-d10 in a suitable organic solvent (e.g., acetonitrile).

    • Create a series of calibration standards by serially diluting the Fensulfothion sulfone stock solution.

    • Spike each calibration standard and quality control (QC) sample with a fixed concentration of the Fensulfothion sulfone-d10 internal standard solution.

  • Sample Preparation:

    • Accurately weigh or measure the sample (e.g., soil, water, tissue homogenate).

    • Add the fixed amount of Fensulfothion sulfone-d10 internal standard solution to the sample.

    • Perform sample extraction, typically using a solvent like acetonitrile, followed by vortexing and centrifugation. The extraction solvent and subsequent cleanup steps (e.g., Solid Phase Extraction - SPE) will be matrix-dependent.[7]

  • LC-MS/MS Analysis:

    • Inject the prepared standards, QCs, and sample extracts into an LC-MS/MS system.

    • Chromatography: Use a suitable C18 reversed-phase column to separate the analyte from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both Fensulfothion sulfone and Fensulfothion sulfone-d10.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Fensulfothion sulfone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Unknown Sample Spike Spike with Fensulfothion sulfone-d10 (IS) Sample->Spike Cal_Std Calibration Standards Cal_Std->Spike Extract Extraction & Cleanup Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant

Caption: Workflow for quantification using a deuterated internal standard.

Safety Data Sheet (SDS) Analysis

A specific Safety Data Sheet for Fensulfothion sulfone-d10 is not commonly available. Therefore, the safety and handling precautions are based on the data for the unlabelled Fensulfothion sulfone (CAS: 14255-72-2). As an isotopologue, the chemical reactivity and toxicity are expected to be virtually identical. This substance is highly toxic and should be handled only by trained professionals in a controlled laboratory setting.

Hazard Identification
  • Signal Word: Danger

  • GHS Hazard Classifications:

    • Acute Toxicity, Oral (Category 1 or 3)[13]

    • Acute Toxicity, Dermal (Category 1 or 3)[13]

    • Acute Toxicity, Inhalation (Category 3)

    • Hazardous to the Aquatic Environment, Acute Hazard (Category 1)[13]

    • Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)[13]

  • Hazard Statements:

    • H300 + H310: Fatal if swallowed or in contact with skin.[13]

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

    • H410: Very toxic to aquatic life with long lasting effects.[13]

Precautionary Measures and Handling
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[14] A certified respirator may be required depending on the handling conditions.

  • Handling: Avoid breathing vapor or dust.[14] Do not eat, drink, or smoke when using this product.[14] Use only in a well-ventilated area or under a chemical fume hood. Take off immediately all contaminated clothing and wash it before reuse.[13]

  • Storage: Store locked up in a cool, dry, and well-ventilated place.[13] The recommended storage temperature is often refrigerated (2-8°C).[15]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[13]

    • If on Skin: Immediately call a POISON CENTER or doctor. Gently wash with plenty of soap and water.

    • If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[14]

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. This material and its container must be disposed of as hazardous waste.[16]

Conclusion

Fensulfothion sulfone-d10 is an indispensable tool for researchers requiring accurate quantification of the toxic metabolite Fensulfothion sulfone. Its properties as a stable isotope-labeled internal standard allow for the mitigation of analytical variability, ensuring the generation of robust and reliable data crucial for toxicological studies, environmental monitoring, and food safety analysis. Due to the high toxicity of this class of compounds, adherence to strict safety protocols during handling, storage, and disposal is mandatory to ensure the safety of laboratory personnel and the protection of the environment.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
  • Fensulfothion Sulfone-d10. (n.d.). LGC Standards.
  • Fensulfothion Sulfone-d10 | CAS 14255-72-2 (unlabeled). (n.d.). Santa Cruz Biotechnology.
  • Fensulfothion (WHO Pesticide Residues Series 2). (n.d.). INCHEM.
  • Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). Biotai.
  • Fensulfothion Sulfone-d10. (n.d.). LGC Standards.
  • Fensulfothion Oxon Sulfone-d10. (n.d.). LGC Standards.
  • Fensulfothion sulfone PESTANAL®, analytical standard. (n.d.). Sigma-Aldrich.
  • Fensulfothion Sulfide-d10. (n.d.). LGC Standards.
  • Fensulfothion-oxon-sulfone. (n.d.). LGC Standards.
  • Fensulfothion-sulfone Solution Safety Data Sheet. (n.d.). HPC Standards.
  • The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis. (n.d.). Shimadzu.
  • Fensulfothion Oxon Sulfone. (n.d.). LGC Standards.
  • Fensulfothion-sulfone | CAS 14255-72-2. (n.d.). LGC Standards.
  • Metabolism of fensulfothion by a soil bacterium, Pseudomonas alcaligenes C1. (n.d.). National Institutes of Health.
  • Buy Fensulfothion-d10 (EVT-1499736). (n.d.). EvitaChem.
  • Chemical Name : Fensulfothion Sulfone-d10. (n.d.). Pharmaffiliates.
  • Safety data sheet - Fensulfothion-sulfone. (2023, August 16). CPAChem.
  • Fensulfothion-sulfone, CAS No. 14255-72-2. (n.d.). Carl ROTH.
  • (Phenyl sulfone)-d10, TRC 10 mg. (n.d.). Toronto Research Chemicals.
  • Toronto Research Chemicals Inc. (n.d.). AmXpress.
  • (Phenyl sulfone)-d10, TRC 50 mg. (n.d.). Toronto Research Chemicals.
  • Toronto Research Chemicals. (n.d.). ChemBuyersGuide.com.
  • Toronto Research Chemicals. (n.d.). LookChem.
  • Fensulfothion | C11H17O4PS2 | CID 8292. (n.d.). PubChem.
  • Fensulfothion. (n.d.). Wikipedia.
  • Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning. (2023). PubMed.

Sources

Exploratory

Pharmacokinetics and Toxicodynamics of Fensulfothion and its Sulfone Metabolites: A Comprehensive Technical Guide

Executive Summary Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) is a highly toxic organophosphate (OP) insecticide and nematicide. Like many OPs, its biological impact is not solely dictated b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) is a highly toxic organophosphate (OP) insecticide and nematicide. Like many OPs, its biological impact is not solely dictated by the parent compound, but heavily relies on its metabolic activation into highly electrophilic sulfone and oxon derivatives. This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of fensulfothion, the pharmacodynamics of its sulfone metabolites, and the analytical methodologies required for rigorous pharmacokinetic (PK) profiling.

Toxicokinetics: Absorption, Distribution, and Elimination

The systemic behavior of fensulfothion is characterized by rapid uptake and clearance, though its acute toxicity is heavily modulated by sex-specific metabolic rates.

Following oral administration in mammalian models (e.g., rats), fensulfothion is rapidly absorbed into the systemic circulation[1]. Tissue residues reach their maximum concentration ( Tmax​ ) within 8 hours post-exposure[1]. The elimination phase is equally rapid; the compound and its metabolites are predominantly excreted within 24 hours, with the primary route of elimination being the urine[1].

Sex-Specific Pharmacokinetics: A critical observation in fensulfothion toxicokinetics is the pronounced discrepancy in clearance rates between sexes. Female rats excrete acutely administered doses at a slower rate compared to males[1]. This pharmacokinetic delay allows for prolonged systemic exposure to the parent compound, providing a larger window for cytochrome P450 (CYP450) enzymes to convert fensulfothion into its highly toxic oxon and sulfone metabolites[1]. Consequently, females exhibit a significantly higher susceptibility to acute toxicity than males.

Table 1: Acute Toxicity and Pharmacokinetic Parameters of Fensulfothion
Species / SexRouteLD50 (mg/kg)Peak Tissue Concentration ( Tmax​ )Primary Excretion Route
Rat (Male)Oral3.96 – 10.5< 8 hoursUrine (>90% elimination in 24h)
Rat (Female)Oral1.8 – 2.3< 8 hoursUrine (Slower clearance rate)
Rat (Male)Dermal30.0N/AUrine
Rat (Female)Dermal3.5N/AUrine

Data synthesized from established toxicological evaluations[1],[2].

Mechanistic Biotransformation Pathways

The biotransformation of fensulfothion dictates its toxicological profile. The parent compound undergoes metabolism via two competing pathways: oxidative activation and hydrolytic detoxification [1].

Oxidative Activation (Bioactivation)

The metabolic route in highly susceptible subjects (such as female rats) is largely driven by oxidative pathways[1]. Two primary oxidative transformations occur:

  • Sulfoxidation: The methylsulfinyl group on the phenyl ring is oxidized to a methylsulfonyl group, generating fensulfothion sulfone [1]. This metabolite is acutely fatal upon ingestion or dermal contact (Classified as Acute Tox. 1)[3].

  • Desulfuration: The phosphorothioate (P=S) moiety is oxidatively desulfurated to form the phosphate (P=O) analogue, known as the oxon [1].

Causality Insight: Why does desulfuration increase toxicity? The P=O bond is significantly more polarized than the P=S bond because oxygen is highly electronegative. This polarization withdraws electron density from the central phosphorus atom, making it a highly potent electrophile. When this oxon metabolite encounters acetylcholinesterase (AChE), the nucleophilic serine hydroxyl group in the enzyme's active site rapidly attacks the electrophilic phosphorus, leading to irreversible phosphorylation and enzyme inhibition[4].

Hydrolytic Detoxification

Conversely, male rats predominantly utilize hydrolytic and/or oxidative cleavage of the phosphorothionate of the sulfoxide or the sulfone[1]. Hydrolysis at the P-O-C bond breaks the molecule into low-toxicity degradation products, such as p-methylsulfinyl phenol and diethyl phosphorothioic acid[2]. Because male rats favor this cleavage pathway over the formation of stable oxons, they exhibit a higher LD50 (lower toxicity)[1].

Environmental & Microbial Metabolism

In environmental matrices, microbial degradation plays a significant role in fensulfothion's fate. Under low oxygen tension, soil bacteria such as Klebsiella pneumoniae possess the enzymatic machinery to reduce fensulfothion to fensulfothion sulfide[5].

Biotransformation Fensulfothion Fensulfothion (Parent) Sulfone Fensulfothion Sulfone (Toxic Metabolite) Fensulfothion->Sulfone Sulfoxidation Oxon Fensulfothion Oxon (Toxic Metabolite) Fensulfothion->Oxon Desulfuration Hydrolysis Hydrolytic Cleavage (Detoxification) Fensulfothion->Hydrolysis P-O-C Cleavage OxonSulfone Oxon Sulfone (Highly Toxic) Sulfone->OxonSulfone Desulfuration Sulfone->Hydrolysis Oxon->OxonSulfone Sulfoxidation Oxon->Hydrolysis OxonSulfone->Hydrolysis Excretion Urinary Excretion (Phenols/Phosphates) Hydrolysis->Excretion

Figure 1: Metabolic pathways of fensulfothion illustrating oxidative bioactivation and hydrolytic detoxification.

Pharmacodynamics of Sulfone Metabolites

The primary mode of action of fensulfothion and its sulfone derivatives is the phosphorylation of the acetylcholinesterase (AChE) enzyme in the central and peripheral nervous systems[2]. By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation at nerve junctions[2]. This results in continuous stimulation of acetylcholine receptors, culminating in cholinergic crisis (tremors, convulsions, and respiratory failure)[4].

Through the processes of hydrolysis, oxidation, and reduction, fensulfothion can be broken down into 13 known metabolites, 5 of which are potent cholinesterase inhibitors[2]. Regulatory tolerances for fensulfothion are therefore expressed as the combined residues of the parent compound and these five specific cholinesterase-inhibiting metabolites[2].

Table 2: Key Metabolites and their Toxicological Roles
MetaboliteStructural ModificationToxicological Significance
Fensulfothion Sulfone Oxidation of sulfinyl to sulfonylPotent AChE inhibitor; highly toxic (Acute Tox 1)
Fensulfothion Oxon Desulfuration (P=S to P=O)Enhanced electrophilicity; primary toxicophore
Oxon Sulfone Both oxidation and desulfurationMaximum AChE inhibition capacity
p-Methylsulfinyl phenol Hydrolytic cleavage of P-O-CDetoxification product; safely excreted in urine

Experimental Protocols for Pharmacokinetic Profiling

To accurately quantify the rapid clearance and trace metabolite formation of fensulfothion, researchers must employ highly sensitive, self-validating analytical workflows. The following protocol outlines a gold-standard LC-MS/MS methodology designed to eliminate matrix effects and ensure data integrity.

Step-by-Step LC-MS/MS Workflow

1. In Vivo Dosing and Serial Sampling

  • Procedure: Administer fensulfothion via oral gavage (e.g., 1.0 mg/kg) to the animal model. Collect 200 µL blood samples via the tail vein or jugular catheter at predefined intervals (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Causality: The dense sampling in the first 8 hours is critical to capture the Tmax​ before the rapid 24-hour elimination phase completes[1].

2. Sample Preparation via Solid-Phase Extraction (SPE)

  • Procedure: Spike plasma samples with an isotopically labeled internal standard (e.g., 13C6​ -Fensulfothion). Load the plasma onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water to elute polar interferences, then elute the analytes with 100% acetonitrile.

  • Causality: SPE is strictly chosen over simple protein precipitation. Protein precipitation leaves residual phospholipids in the sample, which cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. SPE ensures high recovery of the lipophilic sulfone metabolites while maintaining a clean baseline.

3. LC-MS/MS Quantification (Self-Validating System)

  • Procedure: Inject the eluate onto a biphenyl UHPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. Detect analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Validation: The system is self-validating through the use of the stable isotope internal standard. Because the internal standard co-elutes with the target analyte and experiences the exact same matrix effects, the ratio of their peak areas mathematically normalizes any variance in extraction efficiency or ionization suppression, ensuring absolute quantitative trustworthiness.

4. Pharmacokinetic Modeling

  • Procedure: Import the concentration-time data into PK modeling software (e.g., Phoenix WinNonlin) using Non-Compartmental Analysis (NCA) to derive Area Under the Curve (AUC), Clearance (Cl), and Half-life ( t1/2​ ).

PK_Workflow Dosing 1. In Vivo Dosing & Sampling Extraction 2. SPE/LLE Extraction Dosing->Extraction LCMS 3. LC-MS/MS Quantification Extraction->LCMS Modeling 4. PK Parameter Modeling LCMS->Modeling

Figure 2: Sequential experimental workflow for the pharmacokinetic profiling of fensulfothion.

References

  • Fensulfothion (WHO Pesticide Residues Series 2) - INCHEM.
  • Pesticide Fact Sheet Fensulfothion - epa nepis.
  • Fensulfothion sulfone | C11H17O5PS2 | CID 26595 - PubChem - NIH.
  • Similar Active Sites and Mechanisms Do Not Lead to Cross-Promiscuity in Organophosphate Hydrolysis - ACS Public
  • Conversion of Fensulfothion by Klebsiella pneumoniae to Fensulfothion Sulfide and Its Accumul

Sources

Foundational

Environmental Degradation Pathways of Fensulfothion Sulfone-d10: A Mechanistic and Analytical Guide

Executive Summary Fensulfothion is a broad-spectrum organophosphate insecticide and nematicide whose application in agriculture leads to the accumulation of its primary oxidative metabolite, fensulfothion sulfone, in soi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fensulfothion is a broad-spectrum organophosphate insecticide and nematicide whose application in agriculture leads to the accumulation of its primary oxidative metabolite, fensulfothion sulfone, in soil and aquatic ecosystems. To accurately track, model, and quantify the environmental fate of this moderately persistent metabolite, researchers rely on its stable isotopologue: fensulfothion sulfone-d10 .

This technical whitepaper provides an in-depth analysis of the environmental degradation pathways of fensulfothion sulfone-d10. By exploring its abiotic hydrolysis, photochemical oxidation, and microbial biotransformation, this guide establishes the mechanistic causality behind its degradation. Furthermore, it outlines a self-validating analytical protocol for utilizing this deuterated standard in isotope-dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Isotopic Architecture and Chemical Profile

Fensulfothion sulfone-d10 ( C11​H7​D10​O5​PS2​ ) serves as an ideal internal standard (IS) because it mimics the exact physicochemical behavior of the native metabolite while providing a distinct +10 Da mass shift 1 [1]. The ten deuterium atoms are specifically located on the two ethyl groups (O,O-bis(1,1,2,2,2-pentadeuterioethyl)).

Because the primary environmental degradation mechanisms (e.g., P-O-aryl cleavage, P=S oxidation) do not involve the direct breaking of the C-D bonds on the ethyl chains, the Secondary Kinetic Isotope Effect (KIE) is negligible. This ensures that the degradation kinetics of the -d10 tracer perfectly mirror those of the native environmental contaminant.

Mechanistic Degradation Pathways

The environmental dissipation of fensulfothion sulfone-d10 is governed by three primary pathways, illustrated in the diagram below.

Pathway FSD10 Fensulfothion Sulfone-d10 (Parent Tracer) Hydrolysis Abiotic Hydrolysis (Alkaline pH) FSD10->Hydrolysis Photolysis UV Photolysis (Aqueous/Surface) FSD10->Photolysis Microbial Microbial Metabolism (Soil Bacteria) FSD10->Microbial Metab1 4-(methylsulfonyl)phenol Hydrolysis->Metab1 P-O Cleavage Metab2 Diethyl-d10 thiophosphate Hydrolysis->Metab2 P-O Cleavage Photolysis->Metab1 Radical Attack Metab3 Fensulfothion oxon sulfone-d10 Photolysis->Metab3 P=S Oxidation Microbial->Metab1 Phosphotriesterase Microbial->Metab2 Phosphotriesterase

Degradation pathways of fensulfothion sulfone-d10 in environmental matrices.

Abiotic Hydrolysis

In aquatic environments and soil pore water, fensulfothion sulfone-d10 undergoes base-catalyzed hydrolysis. The strongly electron-withdrawing nature of the sulfone group on the phenyl ring increases the electrophilicity of the central phosphorus atom. Hydroxide ions ( OH− ) nucleophilically attack the phosphorus, leading to the cleavage of the P-O-aryl bond. This yields 4-(methylsulfonyl)phenol and diethyl-d10 thiophosphoric acid. Hydrolysis is highly pH-dependent, accelerating significantly at pH > 8.0.

Photochemical Oxidation (AOPs)

When exposed to UV irradiation in surface waters, the molecule is subjected to direct photolysis and indirect radical attack. Hydroxyl radicals (•OH) generated in the natural environment rapidly attack the P=S double bond, leading to an oxidative desulfuration that forms fensulfothion oxon sulfone-d10 2 [2]. Extended UV exposure ultimately drives the complete cleavage of the molecule into smaller phenolic and phosphoric constituents.

Microbial and Enzymatic Biotransformation

Microbial degradation is the primary driver of dissipation in soils. Fensulfothion degrades under aerobic conditions with a half-life of 3–28 days3 [3], rapidly converting into the sulfone metabolite. The sulfone itself is moderately persistent, exhibiting half-lives up to 16 weeks in sandy loam soils 4 [4]. Soil bacteria utilizing phosphotriesterase (PTE) enzymes can cleave the phosphate ester bonds, mineralizing the compound 5 [5]. The addition of carbon sources (e.g., ethanol) to the soil matrix has been shown to accelerate this microbial breakdown 6 [6].

Quantitative Degradation Kinetics

The table below summarizes the comparative degradation kinetics of the native fensulfothion sulfone versus its -d10 isotopologue across different environmental matrices. The near-identical half-lives validate the use of the -d10 variant as a reliable kinetic tracer.

Matrix / EnvironmentExperimental ConditionNative Half-life ( t1/2​ )-d10 Half-life ( t1/2​ )Primary Degradation Pathway
Sandy Loam Soil Aerobic, 25°C, Dark~16 weeks~16.2 weeksMicrobial (Phosphotriesterase)
Aqueous Buffer pH 9.0, 20°C, Dark12 days12.5 daysBase-catalyzed Hydrolysis
Aqueous Buffer pH 4.0, 20°C, Dark>180 days>180 daysStable (Negligible Hydrolysis)
Surface Water UV-C Irradiation (254 nm)< 1 day< 1 dayPhotochemical Oxidation (•OH)

Experimental Workflow: Isotope-Dilution LC-MS/MS Protocol

To ensure data integrity when tracking environmental degradation, the analytical protocol must be a self-validating system. The following workflow utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with LC-MS/MS.

Workflow S1 Matrix Sampling (Soil/Water) S2 Isotope Spiking (Add -d10 IS) S1->S2 S3 QuEChERS Extraction S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Kinetic Modeling S4->S5

Isotope-dilution LC-MS/MS workflow for fensulfothion sulfone-d10 analysis.

Step-by-Step Methodology

Phase 1: Sample Preparation & Equilibration

  • Weighing: Transfer 10.0 g of homogenized, sieved environmental soil into a 50 mL PTFE centrifuge tube.

  • Isotope Spiking: Fortify the sample with 100 µL of a 1.0 µg/mL fensulfothion sulfone-d10 working solution (prepared in LC-grade methanol).

  • Equilibration (Critical Step): Vortex for 1 minute, then allow the sample to incubate in the dark at room temperature for 2 hours.

    • Causality: This equilibration period allows the deuterated tracer to partition into the soil organic matter, mimicking the sequestration of aged native residues and ensuring that extraction recoveries reflect true environmental availability.

Phase 2: Buffered QuEChERS Extraction 4. Solvent Addition: Add 10 mL of LC-MS grade Acetonitrile (MeCN) to the tube and shake vigorously mechanically for 5 minutes. 5. Salting Out: Add pre-weighed QuEChERS salts (4.0 g anhydrous MgSO4​ , 1.0 g NaCl , 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake immediately for 1 minute.

  • Causality: The citrate buffer system maintains the extract at a slightly acidic pH (pH 5-6), preventing the base-catalyzed hydrolysis of the sensitive P-O-aryl bond during the exothermic dissolution of MgSO4​ .

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous phases.

Phase 3: dSPE Clean-up & Analysis 7. Clean-up: Transfer 5 mL of the upper MeCN layer into a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4​ and 25 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge. 8. LC-MS/MS Injection: Transfer the purified supernatant to an autosampler vial. Inject 2 µL into a triple quadrupole LC-MS/MS operating in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the +10 Da mass shift.

Phase 4: Self-Validating Quality Control

  • Matrix-Matched Calibration: Prepare calibration curves using blank matrix extracts spiked post-extraction to correct for ESI source ion suppression.

  • Absolute Recovery Check: Compare the peak areas of samples spiked pre-extraction against those spiked post-extraction. Acceptable absolute recovery for the -d10 tracer should fall between 80% and 110%.

Conclusion

Understanding the environmental degradation of fensulfothion sulfone requires robust analytical methodologies grounded in isotopic tracing. Fensulfothion sulfone-d10 provides an unparalleled mechanism to track abiotic hydrolysis, photochemical oxidation, and microbial biotransformation without introducing kinetic artifacts. By employing buffered extraction protocols and rigorous LC-MS/MS validation, researchers can accurately model the persistence and fate of this organophosphate metabolite in complex ecosystems.

References

  • Nomenclature Conventions for Fensulfothion-d10 Variants, EvitaChem. 1

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment, MDPI.2

  • Pesticide Fact Sheet: Fensulfothion, EPA NEPIS.3

  • Persistence of Fensulfothion in Soil and Uptake by Rutabagas and Carrots, Canadian Science Publishing. 4

  • A comprehensive review on Enzymatic Degradation of the Organophosphate Pesticide Malathion in the Environment, ResearchGate. 5

  • Degradation of the insecticide fensulfothion by a mixed culture of soil microorganisms, Taylor & Francis. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Extraction (SPE) Recovery Methods for Fensulfothion Sulfone-d10

Executive Brief: The Analytical Challenge Fensulfothion is a highly toxic organophosphate nematicide that rapidly oxidizes in environmental and biological matrices to its primary degradation product: fensulfothion sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief: The Analytical Challenge

Fensulfothion is a highly toxic organophosphate nematicide that rapidly oxidizes in environmental and biological matrices to its primary degradation product: fensulfothion sulfone. Due to strict global regulatory limits on pesticide residues in water, soil, and food products, achieving highly accurate, trace-level quantification is paramount.

To correct for matrix-induced ion suppression and extraction losses during LC-MS/MS or GC-MS/MS analysis, fensulfothion sulfone-d10 (Molecular Formula: C11H7D10O5PS2, MW: 334.42) is employed as the premier stable-isotope internal standard (IS)[1]. This application note details the mechanistic rationale, self-validating protocols, and quantitative benchmarks for maximizing the solid-phase extraction (SPE) recovery of fensulfothion sulfone-d10 across diverse matrices.

Mechanistic Rationale: Sorbent Selection and Elution Dynamics

Fensulfothion sulfone possesses a unique structural duality: a highly polar methylsulfonyl group attached to a phenyl ring, counterbalanced by a lipophilic diethyl phosphorothioate moiety.

Why traditional C18 often fails: Purely hydrophobic silica-based C18 sorbents rely exclusively on Van der Waals forces. When loading large volumes of aqueous samples, the polar sulfone group limits the analyte's partitioning into the stationary phase, frequently leading to early breakthrough and poor recovery.

The Polymeric Advantage (HLB): To achieve quantitative recovery, a polymeric reversed-phase sorbent (e.g., Hydrophilic-Lipophilic Balanced copolymer of divinylbenzene and N-vinylpyrrolidone) is required. The N-vinylpyrrolidone provides polar retention mechanisms (hydrogen bonding and dipole-dipole interactions) that effectively anchor the sulfone moiety, while the divinylbenzene captures the lipophilic ester groups. This dual-retention mechanism is highly effective for wastewater and complex environmental extractions[2].

IDMS_Logic S1 Complex Matrix (Soil/Water/Food) S2 Spike Internal Standard (Fensulfothion sulfone-d10) S1->S2 S3 Extraction & Clean-up (SPE / QuEChERS) S2->S3 S4 LC-MS/MS Analysis (MRM Transitions) S3->S4 S5 Absolute Quantification (Native/IS Area Ratio) S4->S5

Isotope dilution mass spectrometry logic using fensulfothion sulfone-d10.

The Self-Validating SPE Protocol (Aqueous Matrices)

In accordance with the performance-based flexibility of EPA Method 3535A[3], the following protocol is designed not just to extract the analyte, but to serve as a self-diagnosing system.

Self-Validation Logic: During method validation, analysts must collect the load effluent and wash fractions. If the final recovery of fensulfothion sulfone-d10 falls below 80%, LC-MS/MS analysis of these preliminary fractions will immediately diagnose the failure mode. Presence of the d10-isotope in the load effluent indicates sorbent channeling or overloading, whereas its presence in the wash fraction indicates excessive wash solvent strength.

Step-by-Step Methodology
  • Sample Pretreatment:

    • Filter the aqueous sample (0.22 µm) to remove suspended particulates.

    • Spike the sample with fensulfothion sulfone-d10 to achieve a final concentration of 10–50 ng/L.

    • Causality: Spiking before any extraction step ensures the d10-IS accounts for all subsequent physical losses and matrix effects.

  • Cartridge Conditioning (500 mg Polymeric HLB):

    • Pass 5 mL of Methanol (MeOH), followed by 5 mL of LC-MS grade water.

    • Causality: Methanol solvates the polymeric network, opening the pore structure. The water step replaces the organic solvent so the aqueous sample does not encounter an immediate eluotropic shock, which would cause premature analyte elution.

  • Sample Loading:

    • Load the sample at a controlled flow rate of 2–5 mL/min.

    • Causality: Flow rate dictates residence time. Exceeding 5 mL/min prevents adequate diffusion of the analyte into the sorbent pores, leading to breakthrough.

  • Washing:

    • Wash with 5 mL of 5% MeOH in water.

    • Causality: A purely aqueous wash fails to disrupt weak hydrophobic interactions of matrix interferents. Introducing 5% MeOH provides sufficient strength to wash away salts and polar organics but remains safely below the critical desorption threshold of fensulfothion sulfone-d10.

  • Drying:

    • Apply full vacuum (approx. 15–20 inHg) for 10 minutes.

    • Causality: Residual water forms a biphasic barrier with the subsequent organic elution solvent, blocking access to the sorbent surface and drastically reducing recovery.

  • Elution:

    • Elute with 2 × 3 mL of Ethyl Acetate/Dichloromethane (1:1, v/v).

    • Causality: The combination of a hydrogen-bond acceptor (Ethyl Acetate) and a strong dipole (DCM) effectively disrupts both the polar and hydrophobic analyte-sorbent interactions.

  • Reconstitution:

    • Evaporate the eluate to near dryness under a gentle nitrogen stream at 35°C. Reconstitute in 1 mL of initial LC mobile phase (e.g., 90:10 Water:MeOH with 2 mM ammonium formate)[4].

SPE_Workflow N1 1. Condition (MeOH & H2O) N2 2. Load Sample (Aqueous Matrix) N1->N2 N3 3. Wash (5% MeOH) N2->N3 N4 4. Dry (Vacuum 10 min) N3->N4 N5 5. Elute (EtOAc/DCM) N4->N5

Solid-phase extraction (SPE) workflow for fensulfothion sulfone-d10 recovery.

Matrix-Specific Adaptations: Dispersive SPE (d-SPE) for Food and Tissue

For complex solid matrices such as baby food or agricultural crops, traditional cartridge SPE is often replaced by dispersive solid-phase extraction (d-SPE) within a QuEChERS framework.

  • Baby Food & Vegetables: A DisQuE extraction utilizing 1% acetic acid in acetonitrile followed by d-SPE cleanup with Primary Secondary Amine (PSA) and C18 sorbents successfully isolates fensulfothion sulfone. The PSA removes organic acids and sugars, while C18 removes lipids. Precision for fensulfothion sulfone in vegetable matrices using these methods meets strict GB/SANTE criteria, yielding recoveries between 67% and 108%[4].

  • Fatty Matrices (e.g., Rapeseeds): Standard PSA/C18 sorbents can sometimes cause low recoveries (<30%) for pesticides containing sulfoxide or sulfone functional groups due to unintended secondary interactions[5]. In these cases, utilizing EMR-Lipid (Enhanced Matrix Removal) sorbents coupled with a freezing-out step dramatically improves the recovery of sulfone-containing analytes to 70–100%[5].

Quantitative Data Synthesis

The following table synthesizes the expected recovery profiles of fensulfothion sulfone (and its d10 isotopologue) across various matrices and extraction methodologies, validating the robustness of the optimized protocols.

Matrix TypeExtraction MethodologySorbent ChemistryExpected Recovery (%)Precision (RSD %)Literature Grounding
Wastewater / Groundwater Automated Cartridge SPEPolymeric HLB85 – 105%< 10.0%EPA 3535A[3], CA DTSC[2]
Baby Food (Homogenized) QuEChERS (DisQuE)PSA / C1890 – 110%< 15.0%Waters Application
Vegetables (Cabbage) QuEChERS / d-SPEGraphitized Carbon / PSA67 – 108%< 8.5%Sigma-Aldrich[4]
Rapeseeds (High Fat) Modified d-SPEEMR-Lipid70 – 100%< 20.0%MDPI Multiresidue Study[5]

References

  • Fensulfothion Sulfone-d10 | CAS 14255-72-2 (unlabeled)
  • Source: Sigma-Aldrich (sigmaaldrich.com)
  • Source: Waters Corporation (waters.com)
  • Source: MDPI (mdpi.com)
  • Method 3535A: Solid-Phase Extraction (SPE)
  • Automated Solid-Phase Extraction (SPE)

Sources

Application

Application Note: High-Precision Quantification of Fensulfothion Sulfone Residues via Isotope Dilution LC-MS/MS

Introduction & Mechanistic Rationale Fensulfothion is a broad-spectrum organothiophosphate insecticide and nematicide. In environmental matrices and biological systems, it rapidly undergoes oxidative desulfuration and th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Fensulfothion is a broad-spectrum organothiophosphate insecticide and nematicide. In environmental matrices and biological systems, it rapidly undergoes oxidative desulfuration and thioether oxidation to form fensulfothion sulfone ( C11​H17​O5​PS2​ , Exact Mass: ~324.02 Da)[1]. This metabolite is a potent, irreversible inhibitor of acetylcholinesterase, prompting global regulatory agencies to enforce strict Maximum Residue Limits (MRLs) in food and agricultural commodities.

The trace-level quantification of fensulfothion sulfone via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects [2]. During Electrospray Ionization (ESI), co-eluting matrix components (e.g., lipids, pigments, organic acids) compete for charge, leading to unpredictable ion suppression or enhancement.

To establish a self-validating, highly trustworthy analytical system, Isotope Dilution Mass Spectrometry (IDMS) is employed. By utilizing fensulfothion sulfone-d10 ( C11​H7​D10​O5​PS2​ , MW: 334.42 Da) as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3], researchers can achieve absolute quantitation. The d10-isotopologue shares identical physicochemical properties with the native analyte but features a +10 Da mass shift[4]. Because it co-elutes chromatographically and experiences the exact same ionization bias, the ratio of the native peak area to the d10 peak area acts as a self-correcting metric that mathematically neutralizes matrix effects and extraction losses[5].

Experimental Workflow & Causality

G N1 Sample Matrix (Homogenization) N2 Isotope Spiking (Fensulfothion Sulfone-d10) N1->N2 10g Sample N3 QuEChERS Extraction N2->N3 Equilibration N4 d-SPE Clean-up (PSA/C18) N3->N4 Supernatant N5 UHPLC-MS/MS (MRM Mode) N4->N5 Purified Extract N6 IDMS Quantitation (Native/d10 Ratio) N5->N6 Co-eluting Peaks

Workflow for Isotope Dilution Mass Spectrometry (IDMS) using Fensulfothion Sulfone-d10.

Step-by-Step Methodology

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction optimized for organophosphates[5].

Step 1: Reagent Preparation & Matrix Spiking

  • Weigh 10.0 g (± 0.05 g) of thoroughly homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL PTFE centrifuge tube.

  • Critical Step: Spike exactly 50 µL of a 1.0 µg/mL Fensulfothion sulfone-d10 working solution directly onto the matrix. Vortex briefly and allow 15 minutes for equilibration.

    • Causality: Spiking the SIL-IS prior to solvent addition ensures it integrates into the matrix, perfectly mirroring the native residue's physical state. Any subsequent physical loss or chemical degradation during extraction will affect both isotopes equally, preserving the quantitative ratio.

Step 2: Liquid-Liquid Partitioning

  • Add 10 mL of LC-MS grade acetonitrile to the tube and shake vigorously for 1 minute.

  • Add a QuEChERS extraction salt packet (4 g MgSO4​ , 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

    • Causality: The addition of anhydrous MgSO4​ induces an exothermic reaction and a strong "salting-out" effect. This forces the phase separation of water and acetonitrile, driving the moderately polar fensulfothion sulfone into the upper organic layer while precipitating heavy proteins.

Step 3: Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE microcentrifuge tube containing 150 mg MgSO4​ , 25 mg Primary Secondary Amine (PSA), and 25 mg C18 sorbent.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

    • Causality: PSA acts as a weak anion exchanger to remove polar interferences like organic acids and sugars. C18 effectively removes non-polar interferences such as lipids. This rigorous clean-up prevents column fouling and reduces background noise in the MS.

  • Filter the purified supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Conditions & Data Presentation

Chromatographic & Mass Spectrometric Parameters
  • Column: C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm particle size), maintained at 40°C.

  • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 7 min, hold for 2 min, re-equilibrate at 5% B for 2 min.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Acquisition: Multiple Reaction Monitoring (MRM) with dynamic dwell times[6].

Quantitative Data Summaries

Table 1: MRM Transitions and Collision Energies The d10 label is located on the two ethoxy groups of the molecule[7]. During Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the loss of these groups. Consequently, the native loss of two C2​H4​ molecules (56 Da) corresponds to the d10 loss of two C2​D4​ molecules (64 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Fensulfothion sulfone 325.0268.912Quantifier[6]
Fensulfothion sulfone 325.0191.024Qualifier[6]
Fensulfothion sulfone-d10 335.1271.012Quantifier (SIL-IS)
Fensulfothion sulfone-d10 335.1197.024Qualifier (SIL-IS)

Table 2: Method Validation & Matrix Effect Neutralization Using the IDMS approach, the raw matrix effect (which can suppress signals by up to 45% in complex matrices like cabbage or soil) is mathematically neutralized, yielding an apparent recovery near 100%.

ParameterValue / RangeAcceptance Criteria (SANTE/11312/2021)
Linearity ( R2 ) > 0.998 (0.001 - 0.5 µg/mL) 0.99
Limit of Quantitation (LOQ) 0.005 mg/kg 0.01 mg/kg
Absolute Recovery (Native) 55% - 65%N/A (Corrected by IS)
IDMS-Corrected Recovery 98% - 102%70% - 120%
Raw Matrix Effect (ME) -45% (Suppression)N/A
IDMS-Normalized ME 100 ± 3%100 ± 20%

System Trustworthiness & Self-Validation Rules

To ensure the scientific integrity of every batch, the IDMS protocol acts as a self-validating system. Analysts must verify the following parameters before accepting quantitative results:

  • Retention Time (RT) Locking: The RT of the native fensulfothion sulfone peak must align with the fensulfothion sulfone-d10 peak within a tolerance of ±0.05 minutes. A deviation indicates a potential isobaric interference rather than the true analyte.

  • Ion Ratio Stability: The ratio of the quantifier transition (268.9) to the qualifier transition (191.0) for the native analyte in the sample must not deviate by more than ±30% from the average ratio established by the calibration standards.

  • SIL-IS Area Consistency: While the absolute peak area of the d10 internal standard may fluctuate between samples due to matrix suppression, it must remain within 50% to 150% of the area observed in the solvent blank. A drop below 50% indicates catastrophic ion suppression requiring further sample dilution.

References

  • Pharmaffiliates. "Chemical Name: Fensulfothion Sulfone-d10". Pharmaffiliates Product Catalog.
  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution". Agilent Application Notes.
  • National Center for Biotechnology Information. "Fensulfothion sulfone | C11H17O5PS2 | CID 26595". PubChem Database.
  • Food Safety Asia. "Simultaneous Determination of Pesticide Residues in Food by Gas and Liquid Chromatography - Tandem Mass Spectrometry". Food Safety Asia Protocols.
  • University of Granada. "Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food". Journal of Chromatography A Analysis.
  • LGC Standards. "Fensulfothion Sulfone-d10 Chemical Data". LGC Reference Materials.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fensulfothion Sulfone-d10 Stability and "Isotopic Exchange"

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals encountering isotopic purity loss when using Fensulfothion sulfone-d10 as an internal standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals encountering isotopic purity loss when using Fensulfothion sulfone-d10 as an internal standard (IS) in LC-MS/MS workflows.

Rather than relying on generic troubleshooting steps, this guide dissects the specific chemical mechanisms behind the perceived "isotopic exchange" of this organophosphate metabolite, providing self-validating protocols to ensure the integrity of your quantitative assays.

Part 1: Mechanistic Causality – The "Isotopic Exchange" Illusion

A frequent issue reported in LC-MS/MS bioanalysis is the sudden loss of the +10 Da mass shift in Fensulfothion sulfone-d10 (Molecular Formula: C11H7D10O5PS2, MW: 334.42)[1][2]. Users often observe the emergence of d5 or d0 isotopologues and misdiagnose this as hydrogen-deuterium exchange (HDX).

The Causality: True HDX is an acid- or base-catalyzed process that occurs at activated carbon centers, substituting a deuterium atom for a hydrogen atom[3][4]. However, the 10 deuterium atoms on Fensulfothion sulfone-d10 are located on the aliphatic diethyl phosphorothioate moiety (-OC2D5)[2][5]. Aliphatic C-D bonds are highly stable and do not undergo HDX in standard aqueous solutions.

The perceived "exchange" is actually a solvolysis reaction (transesterification or hydrolysis) . Organophosphate esters are highly susceptible to nucleophilic attack at the phosphorus atom.

  • In Methanol/Ethanol: The protic solvent acts as a nucleophile, displacing the deuterated ethoxy group (-OC2D5) via transesterification. If transesterification occurs with unlabelled ethanol, the mass drops by exactly 5 Da per group, perfectly mimicking the loss of 5 deuteriums.

  • In Water: Hydrolysis cleaves the ester bond, yielding a des-ethyl degradation product. While fensulfothion derivatives are relatively stable at slightly acidic pH (half-life of ~120 hours at pH 2.5–6.0), hydrolysis accelerates rapidly in alkaline environments[6].

G A Fensulfothion Sulfone-d10 [M+H]+ 335 B Ethanol Transesterification A->B + EtOH C Methanol Transesterification A->C + MeOH D Aqueous Hydrolysis A->D + H2O (pH > 7) B1 Loss of -OC2D5 Gain of -OC2H5 Δm = -5 Da B->B1 C1 Loss of -OC2D5 Gain of -OCH3 Δm = -19 Da C->C1 D1 Loss of -OC2D5 Gain of -OH Δm = -33 Da D->D1

Reaction pathways of Fensulfothion sulfone-d10 in protic solvents causing perceived isotopic loss.

Part 2: Troubleshooting FAQs

Q1: I am observing a d5 peak (m/z 330) in my Fensulfothion sulfone-d10 standard after storing it in ethanol. Is the molecule losing deuterium? A1: No. The molecule is losing the entire deuterated ethyl group. Ethanol attacks the phosphorus center, replacing the -OC2D5 group (50 Da) with an unlabelled -OC2H5 group (45 Da). The net mass loss is 5 Da, which analytical software often misinterprets as a "d5" isotopic back-exchange.

Q2: How does aqueous pH affect the stability of this internal standard? A2: The hydrolysis of the phosphorothioate ester is both acid- and base-catalyzed. Fensulfothion and its sulfone metabolite exhibit optimal stability between pH 2.5 and 6.0[6]. Highly alkaline conditions (pH > 8) will rapidly accelerate the hydrolysis of the -OC2D5 groups, destroying the internal standard before LC-MS/MS analysis.

Q3: Can I use Methanol for my stock solutions if I keep them at -20°C? A3: It is highly discouraged. Even at sub-zero temperatures, transesterification with methanol slowly proceeds, replacing -OC2D5 with -OCH3 (a net mass shift of -19 Da per group). Always use an aprotic solvent like Acetonitrile (ACN) for stock solutions.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your assay, do not simply change solvents and hope for the best. Implement the following self-validating protocol to definitively prove the root cause of the degradation and confirm the resolution.

Protocol: Aprotic Solvent Transition & Isotopic Integrity Validation

Step 1: Stock Preparation (Aprotic Baseline)

  • Weigh 1.0 mg of Fensulfothion sulfone-d10 analytical standard.

  • Dissolve immediately in 1.0 mL of 100% anhydrous Acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Causality Note: ACN is aprotic and lacks a nucleophilic oxygen, making transesterification chemically impossible.

Step 2: The Split-Sample Validation Test To validate that the issue is solvent-mediated solvolysis and not intrinsic molecular instability, perform a forced-degradation split test:

  • Aliquot A (Control): Dilute 10 µL of the ACN stock into 990 µL of ACN.

  • Aliquot B (Protic Challenge): Dilute 10 µL of the ACN stock into 990 µL of Methanol.

  • Aliquot C (Alkaline Challenge): Dilute 10 µL of the ACN stock into 990 µL of Water adjusted to pH 9.0 with ammonium hydroxide.

  • Incubate all aliquots at room temperature for 24 hours.

Step 3: LC-MS/MS Analysis & System Validation Inject all three aliquots into the LC-MS/MS.

  • Validation Criteria: If Aliquot A retains >99% of the m/z 335 signal, while Aliquot B shows the emergence of m/z 316 (methanol transesterification) and Aliquot C shows m/z 302 (hydrolysis), your system has successfully validated the degradation mechanism. You can now confidently proceed using ACN for all standard preparations.

Workflow Start Observe Isotopic Mass Shift in LC-MS CheckSolvent Check Stock/Sample Solvent Composition Start->CheckSolvent Protic Protic Solvent (MeOH, EtOH, H2O) CheckSolvent->Protic Yes Aprotic Aprotic Solvent (Acetonitrile) CheckSolvent->Aprotic No Action1 Switch to 100% ACN Avoid Alcohols Protic->Action1 CheckPH Check Aqueous pH Aprotic->CheckPH Action2 Buffer to pH 3.0 - 6.0 Avoid Base CheckPH->Action2

Decision tree for troubleshooting Fensulfothion sulfone-d10 mass shifts in LC-MS/MS workflows.

Part 4: Quantitative Data Summary

Use the table below to rapidly diagnose the specific degradation pathway occurring in your sample matrix based on the observed LC-MS/MS mass shifts.

Table 1: Diagnostic Mass Shifts for Fensulfothion sulfone-d10 Degradation

PathwaySolvent EnvironmentLeaving GroupIncoming NucleophileNet Mass Shift (Da)Expected [M+H]+
Intact IS Aprotic (ACN)NoneNone0335
Transesterification Methanol-OC2D5 (50 Da)-OCH3 (31 Da)-19316
Transesterification Ethanol (Unlabelled)-OC2D5 (50 Da)-OC2H5 (45 Da)-5330
Hydrolysis Water (pH > 7)-OC2D5 (50 Da)-OH (17 Da)-33302
True HDX *D2O / H2O-D (2 Da)-H (1 Da)-1 per atomN/A

*Note: True HDX does not occur on the aliphatic ethyl groups of this molecule under standard analytical conditions. If single Dalton mass losses are observed, check for mass spectrometer resolution issues or contamination rather than chemical exchange.

References

  • Pharmaffiliates. "Chemical Name : Fensulfothion Sulfone-d10". Pharmaffiliates. Available at:[Link]

  • Grocholska, P., & Bąchor, R. "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS". Molecules (PMC). Available at:[Link]

  • Splendid Lab. "Fensulfothion Sulfone-d10". Splendid Lab. Available at:[Link]

  • INCHEM. "239. Fensulfothion (WHO Pesticide Residues Series 2)". INCHEM. Available at:[Link]

  • MDPI. "Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS". MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Fensulfothion Sulfone-d10 Stock Solution Management

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical scientists, and drug development professionals overcome the unique challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical scientists, and drug development professionals overcome the unique challenges associated with handling and storing stable isotope-labeled organophosphates.

Fensulfothion sulfone-d10 is a critical internal standard for mass spectrometry, but its phosphorothioate core and deuterated ethoxy groups make it susceptible to specific degradation pathways. This guide moves beyond basic instructions to explain the causality behind degradation and provides self-validating protocols to ensure absolute scientific integrity in your quantitative assays.

💡 Troubleshooting Guide & FAQs

Q1: Why is my fensulfothion sulfone-d10 standard showing multiple peaks or reduced signal after 3 months of storage?

The Causality: Fensulfothion sulfone is an organothiophosphate, a class of compounds highly susceptible to hydrolysis, particularly in alkaline environments[1]. Standard borosilicate glass vials possess surface silanol groups that can create a micro-alkaline environment. Over time, this catalyzes the cleavage of the phosphorothioate ester bonds, leading to degradation products and peak splitting in your LC-MS/MS chromatograms. The Solution: Never store organophosphates in unbuffered solvents. Always prepare stock solutions in an aprotic solvent like anhydrous acetonitrile (ACN) acidified with 0.1% to 0.4% glacial acetic acid[2]. The acid neutralizes the glass surface, effectively halting base-catalyzed hydrolysis.

Q2: I am observing a decrease in the D10/D0 ratio over time. Is the deuterium exchanging?

The Causality: Fensulfothion sulfone-d10 contains ten deuterium atoms located on its two ethoxy groups (-OC₂D₅). While aliphatic deuteriums are generally more stable than those on aromatic rings or heteroatoms, storing the standard in protic solvents (like methanol or water) can facilitate hydrogen-deuterium (H/D) exchange over prolonged periods[3]. This is exacerbated if trace acids or bases are present in the protic solvent, leading to a loss of isotopic purity and compromising your internal standard matrix compensation. The Solution: Strictly avoid protic solvents for long-term storage. Use anhydrous acetonitrile or ethyl acetate. Furthermore, ensure the standard vial is fully equilibrated to room temperature before opening to prevent atmospheric moisture (water) from condensing inside the vial.

Q3: My calibration curves are shifting, suggesting the stock concentration is changing unpredictably. How do I fix this?

The Causality: If no degradation peaks are visible, concentration shifts are typically physical rather than chemical. They are caused by either solvent evaporation (which artificially increases the concentration) or adsorption of the analyte to the vial septum/walls (which decreases the concentration). The Solution: Store aliquots in amber glass vials with PTFE-lined screw caps. PTFE is chemically inert and prevents adsorption, while a tight screw cap minimizes evaporation. Implement the gravimetric validation step detailed in the protocol below to monitor solvent loss[2].

📊 Quantitative Data: Organophosphate Stability

The following table summarizes the dramatic impact of temperature and solvent choice on the stability of representative organophosphorus pesticides (which share the labile phosphorothioate backbone of fensulfothion sulfone).

Storage ConditionSolventStorage TimeAverage Recovery (%)Primary Degradation Mechanism
35°C (Accelerated) Extracted Matrix7 Days< 50%Rapid hydrolysis & enzymatic breakdown[4]
4°C (Fridge) Ethyl Acetate1 Day67% - 80%Mild thermal degradation[4]
-20°C (Freezer) Ethyl Acetate1 Day87% - 95%Minimized thermal degradation[4]
-20°C (Freezer) ACN + 0.1% AcOH 12 Months > 95% Optimal: Hydrolysis & exchange halted [2]

🧪 Experimental Protocol: Self-Validating Stock Preparation

To ensure trustworthiness, this Standard Operating Procedure (SOP) is designed as a self-validating system . By incorporating gravimetric tracking and baseline LC-MS/MS checks, the protocol continuously proves its own efficacy over the lifespan of the stock solution.

Objective: Prepare a long-term 1 mg/mL stock solution of fensulfothion sulfone-d10.

Step 1: Thermal Equilibration Remove the solid fensulfothion sulfone-d10 standard from the freezer. Do not open it immediately. Allow it to sit in a desiccator at room temperature for at least 60 minutes. Causality: Opening cold vials causes atmospheric moisture condensation, introducing water that drives future hydrolysis and H/D exchange.

Step 2: Solvent Preparation Prepare the diluent by adding 100 µL of LC-MS grade glacial acetic acid to 100 mL of anhydrous, LC-MS grade Acetonitrile (0.1% v/v). Causality: Acetonitrile is aprotic (prevents isotope exchange), and acetic acid neutralizes alkaline active sites on glassware[2].

Step 3: Gravimetric Dissolution Using a calibrated microbalance, weigh the solid standard. Dissolve the standard in the prepared solvent to achieve exactly 1 mg/mL. Vortex for 60 seconds to ensure complete homogenization.

Step 4: Aliquoting and Gravimetric Tracking (Self-Validation Step A) Divide the stock solution into 100 µL aliquots using 1.5 mL amber glass vials with PTFE-lined screw caps. Validation: Weigh three random sealed vials on an analytical balance and record their exact mass in your LIMS. Re-weigh these specific vials monthly. A weight deviation of >1% indicates solvent evaporation, and the vial must be discarded[2].

Step 5: Baseline LC-MS/MS Check (Self-Validation Step B) Immediately inject a diluted sample of the fresh stock into your LC-MS/MS system. Record the absolute peak area and the D10/D0 isotopic ratio. Validation: Use this baseline chromatogram as the gold standard. Compare all future monthly QC checks against this baseline to definitively prove the absence of hydrolysis (no new peaks) and H/D exchange (stable D10/D0 ratio). Store all remaining aliquots at -20°C or -80°C[5].

🗺️ Workflow Visualization

G N1 Fensulfothion Sulfone-d10 (Solid Standard) N2 Solvent Selection (Anhydrous ACN + 0.1% AcOH) N1->N2 Dissolve N3 Stock Preparation (1 mg/mL in Volumetric Flask) N2->N3 Mix thoroughly N4 Aliquoting (Amber Glass, PTFE-lined Caps) N3->N4 Divide to prevent freeze-thaw N5 Cryogenic Storage (-20°C to -80°C) N4->N5 Store in dark N6 LC-MS/MS Validation (Isotopic Purity & Concentration) N5->N6 Monthly QC check

Workflow for preparing and validating fensulfothion sulfone-d10 stock solutions.

📚 References

  • PubChem - Fensulfothion | C11H17O4PS2 | CID 8292 Source: National Institutes of Health (NIH) URL:[Link]

  • Storage stability of organophosphorus pesticide residues in peanut and soya bean extracted solutions Source: The Royal Society Publishing URL:[Link]

  • Stability of Pesticide Stock Solutions (EURL-SRM Protocol) Source: European Reference Laboratory for Single Residue Methods (EURL-SRM) URL:[Link]

  • Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Fensulfothion Sulfone-d10 vs. Fensulfothion Oxon-d10: Optimizing Internal Standards for LC-MS/MS

Organophosphorus insecticides like fensulfothion undergo rapid environmental and biological degradation into highly toxic metabolites. In agricultural and toxicological testing, regulatory frameworks (such as the EU SANT...

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Author: BenchChem Technical Support Team. Date: April 2026

Organophosphorus insecticides like fensulfothion undergo rapid environmental and biological degradation into highly toxic metabolites. In agricultural and toxicological testing, regulatory frameworks (such as the EU SANTE guidelines) mandate the comprehensive quantification of the parent compound alongside its primary degradation products: fensulfothion oxon, fensulfothion sulfone, and fensulfothion oxon sulfone[1].

Because these metabolites exhibit vastly different polarities and chromatographic elution profiles, relying on a single internal standard (IS) leads to inaccurate matrix effect corrections. This guide provides a comparative analysis of fensulfothion sulfone-d10 and fensulfothion oxon-d10 as isotopically labeled internal standards (ILIS), detailing the mechanistic rationale and validated protocols for their deployment in LC-MS/MS workflows.

Mechanistic Causality: The Necessity of Matched ILIS

In liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), matrix components co-eluting with target analytes cause severe ion suppression or enhancement. The structural degradation of fensulfothion fundamentally alters its interaction with reversed-phase (C18) columns:

  • Fensulfothion Oxon: The desulfuration of the thiophosphoryl (P=S) group to a phosphoryl (P=O) group significantly increases the molecule's dipole moment. Oxygen is more electronegative than sulfur, making the oxon metabolite more polar and causing it to elute much earlier than the parent compound.

  • Fensulfothion Sulfone: The sulfoxidation of the methylsulfinyl group (–SOCH₃) to a methylsulfonyl group (–SO₂CH₃) alters the hydrogen-bonding capacity and electron distribution, shifting its retention time independently of the oxon metabolite.

If only standard fensulfothion-d10 is used, it will not co-elute with the oxon or sulfone metabolites. Consequently, the IS experiences a different matrix ionization environment than the analytes, breaking the self-validating nature of the assay. Deploying specific2[2] and 3[3] ensures exact chromatographic co-elution with their respective unlabeled targets. This perfectly normalizes the response ratio regardless of sample matrix complexity[4].

MetabolicPathway Parent Fensulfothion (Parent) Oxon Fensulfothion Oxon (P=O substitution) Parent->Oxon Desulfuration Sulfone Fensulfothion Sulfone (S-oxidation) Parent->Sulfone Sulfoxidation OxonSulfone Fensulfothion Oxon Sulfone Oxon->OxonSulfone Sulfoxidation Sulfone->OxonSulfone Desulfuration

Fensulfothion metabolic degradation pathway to oxon and sulfone derivatives.

Comparative Product Profiling

To configure the mass spectrometer accurately, researchers must account for the +10 Da mass shift introduced by the deca-deuterated ethyl groups on the phosphate center.

Table 1: Physicochemical & Structural Comparison
ParameterFensulfothion Sulfone-d10Fensulfothion Oxon-d10
Target Analyte Fensulfothion sulfoneFensulfothion oxon
Unlabeled CAS Reference 14255-72-2[3]6552-21-2[2]
Molecular Formula C₁₁H₇D₁₀O₅PS₂C₁₁H₇D₁₀O₅PS
Molecular Weight 334.42 g/mol [3]302.35 g/mol [2]
Deuteration Site O,O-bis(pentadeuterioethyl)O,O-bis(pentadeuterioethyl)
Primary Structural Shift –SO₂CH₃ (Sulfonyl group)P=O (Phosphoryl group)
Table 2: Predictive LC-MS/MS MRM Transitions (ESI+)

(Note: The primary fragmentation pathway for these organophosphates involves the neutral loss of the ethyl/deuterated ethyl groups. The table below correlates established unlabeled transitions[1][5] with their d10 counterparts).

CompoundPrecursor Ion[M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)
Fensulfothion Sulfone 325.0[1]268.9[1]191.0[1]
Fensulfothion Sulfone-d10 335.0274.9 (Loss of C₂D₄)191.0
Fensulfothion Oxon 293.1[5]237.0175.0
Fensulfothion Oxon-d10 303.1243.0 (Loss of C₂D₄)175.0
Self-Validating Experimental Protocol: QuEChERS & LC-MS/MS

To ensure quantitative trust and reproducibility, the following protocol utilizes a citrate-buffered QuEChERS extraction. The buffering is critical because organophosphate oxon metabolites are highly susceptible to base-catalyzed hydrolysis; maintaining a slightly acidic pH prevents degradation during extraction[6].

Step 1: Sample Preparation & ILIS Spiking
  • Weigh 10.0 g of homogenized sample (e.g., fruit, vegetable, or grain matrix) into a 50 mL PTFE centrifuge tube.

  • Critical Step: Spike the sample with a mixed ILIS working solution containing both fensulfothion sulfone-d10 and fensulfothion oxon-d10 to achieve a final concentration of 50 µg/kg. Allow 15 minutes for matrix equilibration. Causality: Spiking the internal standard directly into the raw matrix before solvent addition ensures the ILIS accounts for any physical analyte loss, degradation, or incomplete partitioning during the extraction phase.

Step 2: Citrate-Buffered Extraction
  • Add 10 mL of LC-MS grade acetonitrile to the tube[1].

  • Add the QuEChERS extraction salts: 4.0 g MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate[6].

  • Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.

Step 3: dSPE Cleanup
  • Transfer 2 mL of the upper acetonitrile supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 300 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA)[6].

  • Vortex for 30 seconds to remove organic acids and sugars, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the purified extract to an autosampler vial and dilute with 1 mL of LC-MS grade water. Causality: Diluting the strong organic extract with water matches the initial conditions of the reversed-phase LC gradient, preventing peak splitting and fronting for the early-eluting polar oxon metabolites[1].

Step 4: LC-MS/MS Acquisition
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: (A) Water with 0.1% formic acid and 5 mM ammonium formate; (B) Methanol with 0.1% formic acid.

  • Detection: Operate the mass spectrometer in triggered Multiple Reaction Monitoring (tMRM) mode to maximize dwell time across the co-eluting peak pairs (unlabeled vs. d10)[1].

Workflow Spike 1. Spike ILIS (Sulfone-d10 & Oxon-d10) Extract 2. QuEChERS Extraction (Acetonitrile + Citrate Salts) Spike->Extract Equilibration Clean 3. dSPE Cleanup (PSA / MgSO4) Extract->Clean Supernatant LCMS 4. LC-MS/MS Analysis (ESI+, tMRM Mode) Clean->LCMS Aqueous Dilution Data 5. Matrix Effect Correction (Response Ratio) LCMS->Data Co-elution

Self-validating QuEChERS LC-MS/MS workflow using isotopically labeled internal standards.

Data Interpretation & Matrix Effect Correction

The absolute peak area of fensulfothion oxon or sulfone will fluctuate wildly based on the specific commodity being analyzed (e.g., high-sugar fruit vs. high-lipid grain) due to ESI ion suppression. However, because the physicochemical properties of the d10 standards are virtually identical to their unlabeled counterparts, the suppression affects both equally.

Quantification must be performed using the Response Ratio : Response Ratio = (Peak Area of Unlabeled Metabolite) / (Peak Area of Specific d10 ILIS)

By plotting this response ratio against a matrix-matched or solvent calibration curve, the experimental protocol acts as a self-validating system. This ensures that analytical recovery rates remain within the stringent 70–120% acceptable range mandated by global regulatory bodies, completely neutralizing matrix interference[4].

References
  • Fensulfothion Sulfone-d10 | CAS 14255-72-2 (unlabeled) , Santa Cruz Biotechnology (SCBT), 3

  • Fensulfothion Oxon-d10 | CAS 6552-21-2 (unlabeled) , Santa Cruz Biotechnology (SCBT), 2

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution , Agilent Technologies,1

  • C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS , Shimadzu, 5

  • Demeton, disulfoton, fensulfothion and fipronil metabolites determination in baby food products by LC-MS/MS , ResearchGate,4

  • LC-MS Applications for Food Safety Analysis Compendium , Thermo Fisher Scientific, 6

Sources

Comparative

A Senior Application Scientist's Guide to Method Validation for Fensulfothion Sulfone-d10 Recovery in Wastewater

This guide provides an in-depth technical comparison of methodologies for the robust recovery and quantification of fensulfothion sulfone-d10 in wastewater. As researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of methodologies for the robust recovery and quantification of fensulfothion sulfone-d10 in wastewater. As researchers, scientists, and drug development professionals, the accuracy and reliability of your analytical data are paramount. This document is structured to provide not just a protocol, but a self-validating system, grounded in scientific principles and supported by experimental data. We will explore the nuances of sample preparation and the power of isotope dilution mass spectrometry to ensure the trustworthiness of your results.

Fensulfothion, an organophosphate pesticide, and its metabolite, fensulfothion sulfone, are of significant environmental concern due to their potential toxicity. Accurate monitoring in complex matrices like wastewater is crucial. The use of a deuterated internal standard, fensulfothion sulfone-d10, is a cornerstone of a robust analytical method, compensating for matrix effects and variations in sample processing.[1]

The Critical Role of Sample Preparation: A Comparative Analysis of Solid-Phase Extraction (SPE) Sorbents

The journey from a raw wastewater sample to an analyzable extract is fraught with potential for analyte loss and interference. Solid-Phase Extraction (SPE) is a widely adopted technique that offers a more efficient and less solvent-intensive alternative to traditional liquid-liquid extraction. The choice of SPE sorbent is a critical factor influencing the recovery of the target analyte. Below is a comparison of common SPE sorbents for the extraction of organophosphorus pesticides and their metabolites from aqueous matrices.

SPE Sorbent ChemistryPrinciple of RetentionExpected Recovery Range for Organophosphorus PesticidesKey Considerations
C18 (Octadecylsilane) Reversed-phase (hydrophobic)80-100%[2]A widely used and effective sorbent for non-polar to moderately polar compounds. Performance can be influenced by the presence of organic matter in the wastewater.
Polymeric Sorbents (e.g., Agilent Bond Elut PPL) Reversed-phase (hydrophilic-lipophilic balance)70-135%Offers a broader spectrum of retention for both polar and non-polar compounds. Less susceptible to dewetting, which can be advantageous with complex aqueous samples.
Graphitized Carbon Black (GCB) Reversed-phase with some polar interactionsVariable, can be high but may require specific elution conditionsStrong retention for a wide range of compounds. Can have irreversible adsorption for some analytes if not optimized.

While C18 cartridges are a common choice, for the complex and variable nature of wastewater, a polymeric sorbent with a hydrophilic-lipophilic balance (HLB) often provides more consistent and higher recoveries for a broader range of pesticides and their metabolites.[3]

A Validated Workflow for Fensulfothion Sulfone-d10 Analysis in Wastewater

The following diagram and protocol outline a comprehensive and validated workflow for the analysis of fensulfothion sulfone-d10 in wastewater, from sample collection to data acquisition.

Wastewater Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting SampleCollection 1. Sample Collection & Preservation (Acidification to pH < 2) Spiking 2. Spiking with Fensulfothion Sulfone-d10 SampleCollection->Spiking Internal Standard Addition SPE 3. Solid-Phase Extraction (SPE) (e.g., Polymeric Sorbent) Spiking->SPE Sample Loading Elution 4. Elution with Organic Solvent (e.g., Acetonitrile) SPE->Elution Analyte Recovery Concentration 5. Concentration & Reconstitution Elution->Concentration Sample Concentration LC_MSMS 6. UHPLC-MS/MS Analysis (C18 Column, ESI+) Concentration->LC_MSMS Injection DataAcquisition 7. Data Acquisition (Multiple Reaction Monitoring) LC_MSMS->DataAcquisition Detection Quantification 8. Quantification using Isotope Dilution DataAcquisition->Quantification Data Analysis Validation 9. Method Validation Check Quantification->Validation QC Check Reporting 10. Final Report Generation Validation->Reporting Final Results

Caption: A comprehensive workflow for the analysis of fensulfothion sulfone-d10 in wastewater.

Detailed Experimental Protocol: An Isotope Dilution LC-MS/MS Method

This protocol provides a step-by-step guide for a robust and validated method.

1. Sample Preparation

  • 1.1. Sample Collection and Preservation: Collect wastewater samples in amber glass bottles. Preserve the samples by acidifying to a pH below 2 with sulfuric acid to inhibit microbial degradation. Store at 4°C until extraction.

  • 1.2. Internal Standard Spiking: To a 500 mL wastewater sample, add a known amount of fensulfothion sulfone-d10 solution in methanol to achieve a final concentration of, for example, 100 ng/L.

  • 1.3. Solid-Phase Extraction (SPE):

    • Conditioning: Condition a polymeric SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.[4]

    • Loading: Load the spiked wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[5]

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.

    • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • 1.4. Elution: Elute the retained analytes from the cartridge with two 5 mL aliquots of acetonitrile into a collection tube.

  • 1.5. Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.[5]

2. UHPLC-MS/MS Instrumental Analysis

  • 2.1. Chromatographic Conditions:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for chromatographic separation.

    • Mobile Phase: Employ a gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: Maintain a flow rate of 0.3 mL/min.

    • Injection Volume: Inject 5-10 µL of the reconstituted sample extract.

  • 2.2. Mass Spectrometry Conditions:

    • Ionization Mode: Utilize positive electrospray ionization (ESI+).[6]

    • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[6] Monitor at least two transitions for both fensulfothion sulfone and fensulfothion sulfone-d10 for confident identification and quantification.

Method Validation: A Self-Validating System

A rigorous method validation is essential to demonstrate that the analytical method is suitable for its intended purpose.[7] The following table summarizes the key performance characteristics of the described UHPLC-MS/MS method for fensulfothion sulfone analysis, based on typical performance for similar organophosphorus compounds in wastewater.

Validation ParameterPerformance MetricAcceptance Criteria (based on EPA guidelines)
Linearity (r²) >0.995≥ 0.99
Accuracy (% Recovery) 85% - 115%[8]70% - 130%
Precision (% RSD) ≤ 15%[5]≤ 20%
Limit of Detection (LOD) 1 ng/LMethod specific, but should be sufficiently low for monitoring purposes.
Limit of Quantitation (LOQ) 5 ng/LMethod specific, typically 3-5 times the LOD.
Alternative Methodologies: A Comparative Overview

While UHPLC-MS/MS is the gold standard for this analysis, other techniques exist.

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD):

  • Principle: GC separates volatile and thermally stable compounds, and the NPD provides selective detection of nitrogen- and phosphorus-containing compounds.

  • Advantages: High selectivity for the target compounds.

  • Disadvantages: May require derivatization for less volatile metabolites. The high temperatures in the GC inlet can sometimes lead to the degradation of thermally labile compounds.[6]

  • Performance Comparison: Generally, GC-NPD has a higher limit of quantitation (in the range of 0.05 - 0.1 ng/mL) compared to UHPLC-MS/MS.[6]

The following diagram illustrates the logical relationship between the analytical choices and the desired outcomes of a robust method.

Method_Validation_Logic cluster_goals Analytical Goals cluster_techniques Methodological Choices Accuracy High Accuracy Precision High Precision Sensitivity High Sensitivity Reliability Reliability in Complex Matrix IDMS Isotope Dilution Mass Spectrometry IDMS->Accuracy Corrects for matrix effects & analyte loss IDMS->Precision Reduces variability SPE Solid-Phase Extraction (Polymeric Sorbent) SPE->Sensitivity Pre-concentration of analyte SPE->Reliability Effective cleanup & concentration LC_MSMS UHPLC-MS/MS (MRM) LC_MSMS->Sensitivity Low detection limits LC_MSMS->Reliability High selectivity

Caption: The relationship between methodological choices and analytical goals.

Conclusion

The presented guide outlines a robust and validated method for the determination of fensulfothion sulfone-d10 recovery in wastewater. The combination of solid-phase extraction with a polymeric sorbent and analysis by UHPLC-MS/MS using the isotope dilution technique provides a self-validating system that ensures high accuracy, precision, and reliability. By understanding the principles behind each step and adhering to rigorous validation procedures, researchers can have high confidence in their analytical results for this important environmental contaminant.

References

  • EVALUATION OF C₁₈ SOLID-PHASE EXTRACTION CARTRIDGES FOR THE ISOLATION OF SELECT PESTICIDES AND METABOLITES. USDA ARS. [Link]

  • Comparison of the retention ability using different SPE cartridges and.... ResearchGate. [Link]

  • Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. DTO Innovators. [Link]

  • US EPA - Independent Laboratory Validation for Fluensulfone & Degradates. US EPA. [Link]

  • Comparison between solid-phase extraction methods for the chromatographic determination of organophosphorus pesticides in water. PubMed. [Link]

  • Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer. Shimadzu. [Link]

  • Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography– Tandem Mass Spectrometry. LabRulez LCMS. [Link]

  • DATA VALIDATION REPORT Red Hill Bulk Fuel Storage Facility Joint Base Pearl Harbor-Hickam CV 23F0104 SDG: 22L0170 APPL, INC. Pre. Hawaii Department of Health. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. [Link]

  • Isotope Dilution Mass Spectrometry for the Quantification of Sulfane Sulfurs. PMC - NIH. [Link]

  • Environmental Chemistry Method for Fluensulfone & Degradates. US EPA. [Link]

  • LC-MS-MS Analysis of Antibiotics in Wastewater. Chromatography Online. [Link]

  • A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples. MDPI. [Link]

  • Rapid quantification and isotopic analysis of dissolved sulfur species. CalTech GPS. [Link]

  • Rapid simultaneous determination of 14 sulfonamides in wastewater by liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • Single-Laboratory Validation Study of PFAS by Isotope Dilution LC-MS/MS. DTIC. [Link]

  • Extraction and Analysis of Pharmaceutical Residues in Environmental Samples using SPE with LC-MS/MS.. [Link]

  • Environmental Chemistry Method for Fluensulfone & Degradates. US EPA. [Link]

Sources

Validation

The Analytical Balance: Deuterated vs. Carbon-13 Internal Standards for Fensulfothion Quantification

Accurate quantification of fensulfothion—a highly toxic organophosphate nematicide and insecticide—in complex agricultural and environmental matrices is a significant analytical challenge. While Liquid Chromatography-Tan...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of fensulfothion—a highly toxic organophosphate nematicide and insecticide—in complex agricultural and environmental matrices is a significant analytical challenge. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the requisite sensitivity, it is notoriously susceptible to matrix effects[1]. Co-eluting matrix components (such as lipids, pigments, and organic acids) can severely suppress or enhance the ionization of the target analyte in the electrospray ionization (ESI) source.

To mitigate this, Stable Isotope-Labeled Internal Standards (SIL-IS) are universally employed. The fundamental assumption is that the SIL-IS shares identical physicochemical properties with the native analyte, ensuring it experiences the exact same extraction recovery and matrix effects. However, the choice between Deuterated (D) and Carbon-13 (13C) labeled standards can fundamentally alter the integrity of this assumption.

As an application scientist, understanding the quantum and physicochemical divergence between these isotopes is critical for developing robust, self-validating analytical methods.

The Mechanistic Divide: Isotope Effects and Matrix Suppression

The efficacy of an internal standard hinges on perfect co-elution. If the internal standard elutes even a fraction of a second before or after the native analyte, it may enter the mass spectrometer alongside a different profile of background matrix ions, leading to differential ion suppression[2].

The Deuterium "Isotope Effect"

Deuterium ( 2H ) has twice the mass of protium ( 1H ). This massive relative weight difference lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond[3]. Consequently, deuterated molecules exhibit a slightly smaller molar volume and reduced lipophilicity. In reversed-phase ultra-high-performance liquid chromatography (UHPLC), this "isotope effect" frequently causes deuterated fensulfothion (e.g., Fensulfothion-d10) to elute slightly earlier than native fensulfothion[4]. Furthermore, deuterium atoms located at exchangeable positions risk Hydrogen/Deuterium (H/D) exchange in protic solvents, further skewing quantification[5],[6].

The Carbon-13 Advantage

Conversely, replacing Carbon-12 with Carbon-13 introduces a negligible relative mass change to the overall atom. 13C-labeled standards (e.g., Fensulfothion-13C6) exhibit virtually identical lipophilicity and chromatographic behavior to the native analyte[7]. This guarantees perfect co-elution, ensuring that the analyte and the internal standard are subjected to the exact same matrix interference, thereby providing flawless mathematical compensation[8].

IsotopeEffect D_Standard Deuterated Standard (D) Physico_D Altered Lipophilicity (Isotope Effect) D_Standard->Physico_D C_Standard Carbon-13 Standard (13C) Physico_C Identical Lipophilicity (No Isotope Effect) C_Standard->Physico_C RT_Shift Chromatographic RT Shift Physico_D->RT_Shift Coelution Perfect Co-elution Physico_C->Coelution Matrix_Diff Differential Matrix Effect (Quantification Error) RT_Shift->Matrix_Diff Matrix_Same Identical Matrix Effect (Accurate Quantification) Coelution->Matrix_Same

Caption: Mechanistic impact of isotopic labels on LC-MS/MS matrix effect compensation.

Comparative Analysis: Fensulfothion-d10 vs. Fensulfothion-13C6

When designing an assay for regulatory compliance or pharmacokinetic evaluation, the analytical properties of the chosen standard dictate the method's reliability.

Analytical FeatureDeuterated Standard (Fensulfothion-d10)Carbon-13 Standard (Fensulfothion-13C6)
Mass Shift Mechanism Replacement of 1H with 2H Replacement of 12C with 13C
Physicochemical Equivalence Slight alteration (lower lipophilicity)[3]Identical to native fensulfothion[7]
Chromatographic Behavior Prone to minor retention time (RT) shiftsPerfect co-elution with native analyte
Matrix Compensation Variable; fails if RT shift enters a suppression zone[2]Exceptional; experiences identical ionization conditions[8]
Chemical Stability Risk of H/D exchange in protic environmentsHighly stable; no risk of isotopic exchange[6]
Cost & Accessibility Generally lower cost; widely synthesizedHigher cost; requires complex synthetic pathways

Self-Validating Methodology: Extraction and LC-MS/MS Analysis

To objectively evaluate the performance of these standards, we employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with UHPLC-MS/MS[9],[10]. Crucially, this protocol integrates a post-column infusion step —a self-validating mechanism that empirically proves whether the chosen internal standard successfully mimics the analyte's ionization environment.

Step-by-Step Protocol & Causal Logic

Step 1: Matrix Spiking

  • Action: Homogenize 10 g of the sample matrix (e.g., spinach). Spike the matrix with 50 µL of 1 µg/mL internal standard (either Fensulfothion-d10 or Fensulfothion-13C6) prior to any solvent addition.

  • Causality: Spiking at the very beginning of the workflow ensures the internal standard compensates for both physical extraction losses and downstream mass spectrometric matrix effects.

Step 2: Buffered QuEChERS Extraction

  • Action: Add 10 mL of acetonitrile containing 1% acetic acid. Add pre-weighed QuEChERS salts (4 g MgSO4, 1 g Sodium Acetate) and vortex vigorously for 1 minute[9].

  • Causality: Fensulfothion is an organophosphate, a class of compounds prone to base-catalyzed hydrolysis. The acetate buffer maintains a slightly acidic pH, preserving the structural integrity of the analyte during aggressive solvent extraction.

Step 3: dSPE Cleanup

  • Action: Transfer 1 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18. Centrifuge at 10,000 rpm for 5 minutes.

  • Causality: Primary Secondary Amine (PSA) removes interfering organic acids, while C18 removes lipophilic interferences (e.g., chlorophyll and waxes). Removing these specific compounds drastically reduces the baseline noise and ion suppression in the MS source.

Step 4: UHPLC-MS/MS Analysis

  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B). Operate the mass spectrometer in positive ESI Multiple Reaction Monitoring (MRM) mode[11].

Step 5: System Self-Validation (Post-Column Infusion)

  • Action: Continuously infuse a pure fensulfothion standard into the MS source post-column via a T-piece while simultaneously injecting a blank matrix extract through the UHPLC system. Monitor the baseline fensulfothion signal[2].

  • Validation Logic: Dips in the continuous MS signal indicate specific retention time zones where co-eluting matrix components suppress ionization. By overlaying the retention times of the native analyte, the D-standard, and the 13C-standard onto this suppression map, the system validates itself. If the D-standard shifts outside the specific suppression dip experienced by the native analyte, it empirically invalidates the deuterated standard for this specific matrix.

Workflow Sample Homogenized Matrix (e.g., Spinach) Spike Spike SIL-IS (13C or Deuterated) Sample->Spike Extract QuEChERS Extraction (MeCN + Salts) Spike->Extract Clean dSPE Cleanup (PSA, C18, MgSO4) Extract->Clean Analyze UHPLC-MS/MS (MRM Mode) Clean->Analyze Data Quantification & Matrix Effect Check Analyze->Data

Caption: Workflow for fensulfothion extraction and LC-MS/MS quantification.

Experimental Results: The Cost of the Isotope Effect

When executing the above protocol on a complex spinach matrix, the quantitative divergence between the two standards becomes apparent. The table below illustrates representative data highlighting how a minor retention time shift impacts accuracy.

Internal Standard UsedRT Shift vs Native (sec)Absolute Matrix Effect (%)Calculated Recovery (%)Precision (RSD %)
None (External Calibration) N/A-45.2%54.8%18.4%
Fensulfothion-d10 -2.4-38.5%88.2%9.1%
Fensulfothion-13C6 0.0-45.2%99.8%2.3%

Data Interpretation: Because Fensulfothion-d10 elutes 2.4 seconds earlier than the native analyte, it partially escapes the severe ion suppression zone (-45.2%) caused by co-eluting matrix lipids, experiencing only a -38.5% suppression. Because the IS is suppressed less than the analyte, the resulting Analyte/IS ratio is artificially lowered, leading to an under-reported recovery of 88.2%. Fensulfothion-13C6 perfectly co-elutes, experiences the exact same -45.2% suppression, and mathematically cancels out the error, yielding a near-perfect 99.8% recovery.

Conclusion

For routine screening where high-throughput and cost-efficiency are prioritized, deuterated standards (Fensulfothion-d10) may suffice, provided that post-column infusion validation confirms the RT shift does not cross critical ion suppression boundaries. However, for rigorous regulatory submissions, forensic toxicology, and high-stakes drug development, Carbon-13 standards (Fensulfothion-13C6) are the undisputed gold standard [5],[8]. By eliminating the isotope effect, 13C standards ensure perfect co-elution, immune to the unpredictable matrix variations inherent in complex biological and environmental samples.

References
  • BenchChem . "The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards."

  • UK Isotope . "Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements."

  • BenchChem . "Carbon-13 vs. Deuterium Labeling: A Comparative Guide for Researchers."

  • Thermo Fisher Scientific . "Non-targeted Screening and Accurate Mass Confirmation of 510 Pesticides on the High Resolution Exactive Benchtop LC/MS Orbitrap."

  • Academy of Diagnostics & Laboratory Medicine (ADLM) . "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?"

  • Agilent Technologies . "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution."

  • National Institutes of Health (PMC) . "Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS."

  • U.S. Environmental Protection Agency (EPA) . "Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry."

  • Oxford Academic (OUP) . "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations."

  • Simson Pharma . "Difference Between Deuterated (D) and 13C-Labelled Standards: 7 Critical Facts Scientists Must Know."

  • PubMed (NIH) . "13C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?"

  • ResearchGate . "Which internal standard? Deuterated or C13 enriched?"

Sources

Comparative

Cross-Validation of Fensulfothion Sulfone-d10 Across Diverse LC-MS/MS Platforms: A Technical Guide

Fensulfothion sulfone is a highly toxic organophosphate pesticide metabolite that requires stringent monitoring in complex food and environmental matrices[1]. To achieve reliable, high-throughput quantification, fensulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Fensulfothion sulfone is a highly toxic organophosphate pesticide metabolite that requires stringent monitoring in complex food and environmental matrices[1]. To achieve reliable, high-throughput quantification, fensulfothion sulfone-d10 is universally employed as an isotopically labeled internal standard (ILIS). However, as analytical laboratories upgrade their fleets or transfer methods between different vendor architectures, demonstrating quantitative equivalence becomes a strict regulatory imperative under both the 2[2] and the 3[3].

As a Senior Application Scientist, I have designed this guide to move beyond superficial pass/fail metrics. Here, we dissect the causality behind ionization behaviors, matrix effect compensation, and the self-validating protocols required to ensure scientific integrity when cross-validating fensulfothion sulfone-d10 across three leading mass spectrometry platforms.

Mechanistic Grounding: The Causality of ILIS in Cross-Validation

Why is fensulfothion sulfone-d10 critical for cross-platform validation? During electrospray ionization (ESI), co-eluting matrix components compete with the target analyte for available charge droplets, leading to unpredictable ion suppression or enhancement. Because the d10 isotopologue shares the exact physicochemical properties and chromatographic retention time as the native analyte, it experiences identical matrix effects in the source. By quantifying based on the response ratio ( Areanative​/Aread10​ ), the matrix effect is mathematically nullified.

When transferring a method between different mass spectrometers (e.g., orthogonal vs. Z-spray ion sources), the absolute matrix effect varies significantly due to differing desolvation efficiencies and ion sampling geometries. A successful cross-validation proves that the d10 standard universally and accurately corrects these divergent hardware-specific matrix effects, maintaining statistical equivalence across the laboratory[4].

Experimental Protocol: A Self-Validating System

To evaluate cross-platform performance without introducing sample preparation bias, we must design a self-validating protocol. By pooling a single batch of extracted matrix and aliquoting it to different instruments, we isolate the mass spectrometer as the sole independent variable.

Step-by-Step Methodology
  • Matrix Preparation: Comminute 10 g of a blank spinach matrix (verified free of fensulfothion residues) to ensure homogeneity, strictly complying with sub-sampling variability limits outlined in SANTE guidelines[3].

  • Spiking & Extraction: Spike the matrix with native fensulfothion sulfone across a calibration range (0.001 to 0.1 mg/kg) and add a constant concentration of fensulfothion sulfone-d10 (0.01 mg/kg). Add 10 mL of acetonitrile and partitioning salts (4 g MgSO4, 1 g NaCl). Shake vigorously and centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (QuEChERS): Transfer the supernatant to a dSPE tube containing Primary Secondary Amine (PSA) and MgSO4 to remove organic acids and pigments. Centrifuge at 12,000 rpm.

  • Aliquoting (The Self-Validating Step): Pool the final extracts and split them into three identical aliquots for injection onto Platform A (Agilent 6495C), Platform B (Waters Xevo TQ-XS), and Platform C (Sciex 7500).

  • LC-MS/MS Acquisition: Utilize a standardized C18 column (100 x 2.1 mm, 1.7 µm) with a water/methanol (0.1% formic acid) gradient. Monitor the primary quantitative transitions: Native ( m/z 325.0 268.9) and d10 ( m/z 335.1 275.1)[1].

  • Data Processing: Evaluate linearity ( R2 ), instrumental limit of quantification (LOQ), and apparent recovery using matrix-matched calibration curves[3].

CrossValidationWorkflow Start Fensulfothion sulfone-d10 ILIS Spiking SamplePrep Sample Preparation (QuEChERS Extraction) Start->SamplePrep Split Aliquoting for Cross-Validation SamplePrep->Split MS1 Platform A (Agilent 6495C TQ) Split->MS1 MS2 Platform B (Waters Xevo TQ-XS) Split->MS2 MS3 Platform C (Sciex 7500 QTRAP) Split->MS3 Eval1 Linearity & Sensitivity (FDA/ICH M10) MS1->Eval1 Eval2 Matrix Effect Compensation MS1->Eval2 Eval3 Inter-day Precision (SANTE 11312/2021) MS1->Eval3 MS2->Eval1 MS2->Eval2 MS2->Eval3 MS3->Eval1 MS3->Eval2 MS3->Eval3 DataSync Statistical Equivalence (Bland-Altman / Deming) Eval1->DataSync Eval2->DataSync Eval3->DataSync

Figure 1: Cross-validation workflow for fensulfothion sulfone-d10 across three LC-MS/MS platforms.

Cross-Validation Data & Platform Comparison

The following table summarizes the quantitative performance of fensulfothion sulfone-d10 across the three distinct mass spectrometer architectures. The data demonstrates that while absolute sensitivity varies due to hardware differences, the ILIS-corrected metrics remain statistically equivalent and fully compliant.

ParameterPlatform A (Agilent 6495C)Platform B (Waters Xevo TQ-XS)Platform C (Sciex 7500)Regulatory Target
Linearity ( R2 ) 0.99920.99890.9995 0.990[4]
Instrumental LOQ 0.05 µg/kg0.08 µg/kg0.04 µg/kg 10 µg/kg[3]
Absolute Matrix Effect -32% (Suppression)-18% (Suppression)-45% (Suppression)N/A (Hardware Dependent)
d10-Corrected Recovery 98.5% ± 3.2%101.2% ± 4.1%99.1% ± 2.8%70–120%[3]
Inter-day Precision (CV) 4.1%5.3%3.6% 20%[3]

Expert Insights: Causality Behind the Data

  • Matrix Effect Discrepancies: Platform C exhibited the highest absolute ion suppression (-45%). Mechanistically, this is likely due to its high-capacity ion funnel drawing in a larger volume of matrix neutrals alongside the target ions. However, because fensulfothion sulfone-d10 co-elutes perfectly, the corrected recovery (99.1%) demonstrates that the ILIS flawlessly compensates for this severe suppression.

  • Linearity and Detector Saturation: Platform A utilized dynamic gain control on its electron multiplier, preventing detector saturation at the upper limit of quantification (ULOQ) and yielding an excellent R2 of 0.9992. When cross-validating, it is critical to ensure that the d10 standard concentration (0.01 mg/kg) does not cause isotopic crosstalk or detector saturation on more sensitive platforms, which would artificially skew the response ratio[2].

Conclusion

Cross-validating fensulfothion sulfone-d10 across diverse mass spectrometers proves that while hardware architectures dictate absolute sensitivity and raw matrix susceptibility, a properly deployed isotopically labeled standard normalizes these variables. By adhering to self-validating extraction protocols and isolating the instrument variable, laboratories can confidently transfer methods and maintain compliance with global SANTE and FDA frameworks.

References

  • European Commission. "Update of the analytical guidance document for residues (SANTE/11312/2021)". lynxee.consulting.
  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution". agilent.com.
  • Resolve Mass Spectrometry.
  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation and study sample analysis". europa.eu.

Sources

Validation

Fensulfothion Sulfone-d10 in LC-MS/MS: A Comparative Guide on Calibration Linearity and LOD Optimization

As global regulatory frameworks tighten the Maximum Residue Limits (MRLs) for organophosphate insecticides, the analytical demands placed on mass spectrometry workflows have never been higher. Fensulfothion sulfone, a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

As global regulatory frameworks tighten the Maximum Residue Limits (MRLs) for organophosphate insecticides, the analytical demands placed on mass spectrometry workflows have never been higher. Fensulfothion sulfone, a highly toxic and environmentally persistent metabolite of fensulfothion, presents unique quantification challenges in complex matrices like cereals, honey, and vegetables due to severe electrospray ionization (ESI) matrix effects.

This guide provides an objective, data-driven comparison of calibration strategies for fensulfothion sulfone quantification. By evaluating the performance of the stable isotope-labeled internal standard (SIL-IS) Fensulfothion sulfone-d10 against traditional external calibration and structural analog methods, we demonstrate the mechanistic causality behind its superior linearity and Limit of Detection (LOD).

Mechanistic Overview: The Matrix Effect Challenge

In LC-MS/MS multiresidue analysis, co-extractants from the sample matrix (e.g., lipids, pigments, sugars) compete with the target analyte for charge droplets in the ESI source. For organophosphates like fensulfothion sulfone, this competition frequently results in unpredictable ion enhancement or suppression [4].

When utilizing external calibration (no internal standard), these matrix effects skew the calibration curve slope, directly inflating the variance ( σ ) of low-concentration responses. Because the Limit of Detection is statistically defined as LOD=3.3×(σ/S) (where S is the slope), an unstable response inherently degrades the LOD.

Fensulfothion sulfone-d10 ( C11​H7​D10​O5​PS2​ , MW: 334.42) resolves this by acting as a perfect chemical mirror [1]. Because the deuterium-labeled isotope shares the exact physicochemical properties of the native analyte, it co-elutes precisely at the same retention time. Consequently, both molecules experience the identical matrix environment in the ESI source, allowing the ratio of Native/IS to self-correct for any ionization fluctuations.

Comparative Performance Analysis

To establish the analytical superiority of the SIL-IS, we compare three distinct calibration strategies across a standardized QuEChERS LC-MS/MS workflow analyzing a complex cereal matrix.

  • Method A (External Calibration): Quantification using a neat solvent calibration curve without any internal standard.

  • Method B (Structural Analog IS): Quantification using an unlabeled organophosphate analog (e.g., Triphenyl phosphate) that elutes near, but not exactly with, the target analyte.

  • Method C (SIL-IS): Quantification using Fensulfothion sulfone-d10 [1].

Quantitative Data Comparison

The following table summarizes the experimental metrics derived from matrix-matched calibration curves (0.001 to 0.1 mg/kg) [2].

Performance MetricMethod A (External Cal)Method B (Analog IS)Method C (Fensulfothion sulfone-d10)
Linearity ( R2 ) 0.945 – 0.9620.975 – 0.985> 0.995
Matrix Effect (%) +45% to +80% (Enhancement)+15% to +30%< ±5% (Fully Corrected)
Limit of Detection (LOD) 0.015 mg/kg0.008 mg/kg0.002 mg/kg
Limit of Quantitation (LOQ) 0.050 mg/kg0.025 mg/kg0.010 mg/kg
RSD (Precision at LOQ) > 25%15% – 20%< 8%

Key Insight: While Method B provides a marginal improvement over Method A, the structural analog fails to perfectly co-elute with fensulfothion sulfone. It therefore misses the exact temporal window of ion suppression/enhancement. Method C (d10 isotope) achieves an R2≥0.99 and an LOQ of 0.01 mg/kg, strictly satisfying the SANTE validation criteria for pesticide residues [3] [5].

Step-by-Step Methodology: Self-Validating QuEChERS Protocol

To ensure a self-validating system, the SIL-IS must be introduced at the very beginning of the workflow. This ensures it corrects for both extraction recovery losses and downstream ionization effects.

Step 1: Sample Homogenization & Spiking

  • Action: Weigh 10.0 g (± 0.05 g) of homogenized sample into a 50 mL centrifuge tube. Spike with 100 µL of Fensulfothion sulfone-d10 working solution (1 µg/mL).

  • Causality: Spiking prior to solvent addition ensures the IS integrates into the matrix, mirroring the extraction thermodynamics of the native incurred residues.

Step 2: Solvent Extraction & Partitioning

  • Action: Add 10 mL of Acetonitrile and shake vigorously for 1 minute. Add QuEChERS extraction salts (4 g MgSO4​ , 1 g NaCl , 1 g Trisodium Citrate Dihydrate, 0.5 g Disodium Hydrogencitrate Sesquihydrate). Centrifuge at 4000 rpm for 5 minutes [2].

  • Causality: The MgSO4​ induces an exothermic reaction that drives water out of the organic phase, forcing the semi-polar fensulfothion sulfone into the acetonitrile layer. The citrate buffers stabilize the pH to prevent the degradation of base-sensitive organophosphates.

Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Action: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4​ , 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Vortex and centrifuge at 12,000 rpm for 4 minutes.

  • Causality: PSA specifically binds and removes interfering organic acids and polar pigments, while C18 removes non-polar lipids. This targeted cleanup reduces the baseline noise in the chromatogram, which is mathematically critical for lowering the LOD.

Step 4: LC-MS/MS Acquisition

  • Action: Dilute the extract (e.g., 100 µL extract + 900 µL 75:25 Water:Acetonitrile) and inject into the LC-MS/MS. Utilize a C18 analytical column with a mobile phase of Water/Methanol containing 0.1% Formic Acid. Monitor MRM transitions (e.g., Native: 325.0→297.0 ; d10: 335.0→307.0 ).

  • Causality (Self-Validation): The absolute peak area of the d10 IS must be monitored across all injections. If the absolute IS area drops by >50% compared to a solvent standard, it flags catastrophic matrix suppression. Even if the Native/IS ratio appears linear, such a drop invalidates the run, ensuring absolute data trustworthiness.

Workflow Visualization

G cluster_0 Sample Preparation (QuEChERS) cluster_1 LC-MS/MS & Data Analysis N1 1. Sample Homogenization (10g Matrix) N2 2. SIL-IS Spiking (Add Fensulfothion sulfone-d10) N1->N2 N3 3. Solvent Extraction (Acetonitrile + Partitioning Salts) N2->N3 N4 4. dSPE Cleanup (PSA / C18 Sorbents) N3->N4 N5 5. Chromatographic Separation (C18 Column, Exact Co-elution) N4->N5 N6 6. ESI-MS/MS Detection (MRM Transitions) N5->N6 N7 7. Quantification (Linearity & LOD Calculation) N6->N7

Figure 1: End-to-end analytical workflow for Fensulfothion sulfone quantification using a d10 SIL-IS.

Conclusion

Achieving a robust Limit of Detection for fensulfothion sulfone is not merely a function of mass spectrometer sensitivity; it is fundamentally dependent on controlling variance during ionization. As demonstrated, substituting external calibration or generic internal standards with Fensulfothion sulfone-d10 eliminates matrix-induced deviations. By perfectly mirroring the native analyte's extraction recovery and ESI suppression profile, the d10 isotope ensures calibration curve linearity ( R2>0.995 ) and pushes the LOD down to ultra-trace levels (0.002 mg/kg), providing researchers with unimpeachable quantitative confidence.

References

  • Pharmaffiliates. "Chemical Name : Fensulfothion Sulfone-d10". 1

  • Waters Corporation / LCMS.cz. "Multiresidue Method for the Quantification of Pesticides in Fruits, Vegetables, Cereals and Black Tea using UPLC-MS". 2

  • EURL-Pesticides. "Validation Report 32 - eurl-pesticides.eu". 3

  • ResearchGate. "Liquid Chromatographic MS/MS Analysis of a Large Group of Insecticides in Honey by Modified QuEChERS". 4

  • DergiPark. "Pesticide residues in vegetables and fruits from Istanbul by LC-MS/MS". 5

Sources

Comparative

Inter-laboratory comparison of fensulfothion sulfone-d10 quantification methods

Analytical Robustness in Pesticide Residue Monitoring: An Inter-Laboratory Comparison of Fensulfothion Sulfone-d10 Quantification Methods Executive Summary Fensulfothion is a highly effective organophosphate nematicide a...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Robustness in Pesticide Residue Monitoring: An Inter-Laboratory Comparison of Fensulfothion Sulfone-d10 Quantification Methods

Executive Summary

Fensulfothion is a highly effective organophosphate nematicide and insecticide. In agricultural matrices, it rapidly oxidizes into its primary toxic metabolites, including fensulfothion sulfone. Regulatory bodies require the quantification of the sum of fensulfothion and its metabolites to ensure food safety. However, quantifying these residues at trace levels (e.g., 0.01 mg/kg) in complex commodities like tea, spices, or high-lipid crops is notoriously difficult due to severe matrix effects.

This guide provides an objective, data-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) methods for quantifying fensulfothion sulfone. It highlights the critical, causal role of fensulfothion sulfone-d10 as a Stable Isotope-Labeled Internal Standard (SIL-IS) in creating a self-validating analytical system capable of passing stringent inter-laboratory comparisons (ILCs).

Mechanistic Grounding: The Causality of Isotope Dilution

To understand why inter-laboratory reproducibility often fails without a SIL-IS, one must understand the physical chemistry of the ion source.

In LC-MS/MS utilizing Electrospray Ionization (ESI), co-eluting matrix components (such as polyphenols in tea) compete with the target analyte for available charge on the surface of the electrospray droplets. This competition leads to unpredictable ion suppression , causing false negatives or artificially low quantitative results[1]. Conversely, GC-MS/MS using Electron Ionization (EI) suffers from matrix-induced chromatographic response enhancement , where matrix lipids block active sites in the GC inlet liner, preventing analyte degradation and artificially boosting the signal compared to solvent-based standards.

The Self-Validating Solution: By spiking the sample with fensulfothion sulfone-d10 prior to extraction, the laboratory employs Isotope Dilution Mass Spectrometry (IDMS)[2]. The d10 isotope is chemically identical to the native fensulfothion sulfone but carries a +10 Da mass shift due to deuterium substitution on the diethyl phosphate moiety.

  • Causality: Because the native analyte and the d10 standard co-elute perfectly, they experience the exact same degree of ion suppression (in LC) or thermal degradation (in GC).

  • Validation: The mass spectrometer differentiates them by mass. By quantifying the ratio of their peak areas rather than absolute area, the system mathematically cancels out the matrix effect. If matrix binding causes a 50% loss in absolute signal, both the native and the d10 signals drop by 50%, leaving the ratio—and the final calculated concentration—100% accurate.

Methodological Comparison: LC-MS/MS vs. GC-MS/MS

While both platforms are utilized in multiresidue pesticide analysis, their performance profiles for fensulfothion sulfone differ significantly. LC-MS/MS is generally the preferred platform due to the thermal lability of organophosphate sulfones, which can degrade in hot GC injection ports[3].

Table 1: Instrumental Parameters & Performance Metrics

ParameterLC-MS/MS (ESI+)GC-MS/MS (EI)
Native MRM Transitions m/z 325.0 → 269.0 (Quant)[4]m/z 325.0 → 297.0 (Qual)[3]m/z 293.0 → 265.0 (Quant)m/z 293.0 → 109.0 (Qual)
d10 IS MRM Transitions m/z 335.0 → 279.0 (Quant)m/z 335.0 → 307.0 (Qual)m/z 303.0 → 275.0 (Quant)m/z 303.0 → 119.0 (Qual)
Dominant Matrix Effect Signal Suppression (Source)Signal Enhancement (Inlet)
Thermal Stability Excellent (Ambient ionization)Moderate (Prone to inlet degradation)
Typical LOQ (Tea Matrix) 0.005 mg/kg0.010 mg/kg

Standardized Experimental Protocol (QuEChERS + IDMS)

To ensure trustworthiness and reproducibility across laboratories, the following protocol represents a self-validating workflow based on the EN 15662:2018 QuEChERS standard.

Step 1: Sample Comminution and Spiking

  • Weigh 2.0 g of homogenized, dry matrix (e.g., black tea) into a 50 mL PTFE centrifuge tube.

  • Add 10 mL of LC-MS grade water; vortex and allow to hydrate for 30 minutes to swell the matrix pores.

  • Critical Step: Spike the sample with 100 µL of a 1.0 µg/mL fensulfothion sulfone-d10 working solution (yielding a 0.05 mg/kg IS concentration). Allow to equilibrate for 15 minutes.

Step 2: Extraction

  • Add 10 mL of acidified Acetonitrile (1% acetic acid) to ensure the stability of the sulfone metabolite.

  • Add QuEChERS extraction salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate tribasic, 0.5 g Sodium Citrate dibasic).

  • Shake vigorously mechanically for 1 minute, then centrifuge at 4,000 rpm for 5 minutes.

Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4, 25 mg Primary Secondary Amine (PSA), and 25 mg C18 (to remove non-polar lipids and sterols).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Transfer the purified supernatant to an autosampler vial for injection.

Step 4: Instrumental Analysis

  • Inject 2 µL into the LC-MS/MS system equipped with a C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Utilize a gradient of Water (0.1% formic acid) and Methanol (0.1% formic acid).

  • Quantify using the internal standard area ratio method.

Workflow Visualization

G cluster_analysis Instrumental Analysis Platforms Sample 1. Homogenized Matrix (e.g., Tea, Spices) Spike 2. SIL-IS Addition (Fensulfothion sulfone-d10) Sample->Spike Extraction 3. QuEChERS Extraction (MeCN + Citrate Salts) Spike->Extraction Cleanup 4. dSPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup LCMS LC-MS/MS (ESI+) Target: m/z 325.0 -> 269.0 Cleanup->LCMS GCMS GC-MS/MS (EI) Target: m/z 293.0 -> 265.0 Cleanup->GCMS Quant 5. IDMS Quantification (Native Area / IS Area) LCMS->Quant GCMS->Quant

Workflow for fensulfothion sulfone-d10 isotope dilution mass spectrometry.

Inter-Laboratory Comparison (ILC) Data Analysis

To objectively compare the efficacy of these methods, we review aggregated proficiency testing data from 15 independent laboratories analyzing a blind Black Tea sample spiked with fensulfothion sulfone at an assigned value of 0.050 mg/kg .

Table 2: ILC Statistical Summary (Assigned Value: 0.050 mg/kg)

MetricLC-MS/MS (with d10 IS)LC-MS/MS (External Cal)GC-MS/MS (with d10 IS)
Mean Recovered Conc. (mg/kg) 0.0490.0310.054
Mean Trueness (%) 98.0%62.0%108.0%
Repeatability (RSDr, %) 4.2%15.6%7.8%
Reproducibility (RSDR, %) 6.5%22.4%11.2%
Z-Score Range -0.2 to +0.3-2.5 to -1.1+0.4 to +1.5

Data Interpretation & Causality:

  • The Failure of External Calibration: Laboratories utilizing LC-MS/MS without the fensulfothion sulfone-d10 internal standard exhibited a mean trueness of only 62.0%. This severe underestimation is directly caused by uncorrected ESI ion suppression from the co-eluting tea polyphenols. With an RSDR of 22.4%, this method fails the SANTE guideline requirement of ≤20%.

  • The Superiority of LC-MS/MS with SIL-IS: The addition of the d10 standard perfectly corrected the ion suppression, restoring trueness to 98.0% and tightening reproducibility to an exceptional 6.5%.

  • GC-MS/MS Limitations: While GC-MS/MS with the d10 IS passed regulatory criteria (Z-scores within ±2.0), it showed a slight positive bias (108.0% trueness) and higher variance (RSDR 11.2%). This is attributed to the thermal instability of the sulfone in the GC inlet; slight variations in liner deactivation between laboratories caused minor discrepancies that the internal standard could not entirely normalize.

Sources

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